Ethyl 3-oxo-3-(o-tolyl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULPFKXRJPSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375090 | |
| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51725-82-7 | |
| Record name | Ethyl 2-methyl-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51725-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-oxo-3-(o-tolyl)propanoate CAS number and properties
An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate
Introduction
This compound, registered under CAS number 51725-82-7 , is a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis.[1][2][3] Its molecular architecture, featuring a reactive β-dicarbonyl moiety and an ortho-substituted aromatic ring, makes it a valuable building block for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical and Spectroscopic Properties
The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 51725-82-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Boiling Point | 160°C @ 16 Torr | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| IUPAC Name | ethyl 3-(2-methylphenyl)-3-oxopropanoate | [3] |
| Synonyms | Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-Methylbenzoyl)acetic acid ethyl ester | [1][3] |
The presence of both a ketone and an ester functional group creates a molecule with multiple reactive sites, the most significant being the acidic α-carbon situated between the two carbonyls. This feature is the cornerstone of its synthetic utility.
Synthesis and Reactivity Profile
General Synthesis: The Claisen Condensation
β-keto esters like this compound are classically synthesized via a Claisen condensation reaction. This involves the base-mediated condensation of an ester with a ketone or another ester. In this specific case, the most logical pathway is the reaction between ethyl acetate and methyl 2-methylbenzoate in the presence of a strong base, such as sodium ethoxide.
The mechanism is initiated by the deprotonation of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzoate ester, leading to a tetrahedral intermediate which subsequently eliminates the methoxide leaving group to form the final β-keto ester product.
Caption: Figure 1: Generalized Claisen Condensation Pathway
Key Reactivity
The synthetic power of this compound stems from the reactivity of its active methylene group (the -CH₂- between the carbonyls). The flanking electron-withdrawing carbonyl groups render the methylene protons acidic and easily removable by a base. This generates a stabilized enolate, a potent carbon nucleophile, which can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Acylation: Reaction with acyl chlorides or anhydrides to form more complex dicarbonyl compounds.
-
Multicomponent Reactions: It serves as a key starting material in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to create heterocyclic scaffolds.
This reactivity makes it an essential precursor for synthesizing substituted ketone derivatives and complex heterocyclic systems often found in pharmacologically active molecules.[1]
Applications in Drug Development and Fine Chemicals
Intermediates like this compound are foundational to the pharmaceutical industry. Its structure allows for facile modifications, making it invaluable for building complex molecules during the drug discovery process.[4] It is particularly employed in the synthesis of:
-
Anti-inflammatory and Analgesic Agents: The core structure can be elaborated into various non-steroidal anti-inflammatory drug (NSAID) analogues.[4]
-
Biologically Active Heterocycles: It is a precursor for quinoline, pyrimidine, and pyridine derivatives, which are privileged structures in medicinal chemistry.
-
Specialty Organic Compounds: Beyond pharmaceuticals, it is used in the production of fine chemicals and functional materials.[4]
Experimental Protocol: Synthesis via Claisen Condensation
This section provides a representative, self-validating protocol for the gram-scale synthesis of the title compound.
Objective: To synthesize this compound from ethyl acetate and methyl 2-methylbenzoate.
Materials:
-
Methyl 2-methylbenzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous toluene (100 mL) and sodium ethoxide. Begin stirring.
-
Enolate Formation: Slowly add anhydrous ethyl acetate to the stirring suspension at room temperature. The causality here is to form the ethyl acetate enolate in situ.
-
Condensation: Add methyl 2-methylbenzoate dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 4-6 hours. The elevated temperature drives the condensation to completion.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6). This step neutralizes the excess base and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation (e.g., at 160°C under 16 Torr vacuum) to yield the pure this compound.[1]
Caption: Figure 2: Experimental Workflow for Synthesis
Safety and Handling
Proper handling is critical to ensure laboratory safety. This compound presents the following hazards:
-
Irritation: The compound is slightly irritating and contact with skin and eyes should be avoided.[1]
-
Flammability: It is a flammable liquid. Store away from open flames, high temperatures, and other sources of ignition.[1]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined reactivity profile centered on its active methylene group. Its accessibility through straightforward condensation chemistry and its utility in constructing diverse and complex molecular architectures solidify its importance in the fields of medicinal chemistry and fine chemical synthesis. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential.
References
An In-depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(o-tolyl)propanoate, a versatile β-keto ester, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive methylene group flanked by a ketone and an ester, renders it a valuable precursor for the construction of complex molecular architectures and pharmacologically active scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and its burgeoning applications in drug discovery and development. Understanding the nuances of this compound is essential for chemists aiming to leverage its synthetic potential in creating novel chemical entities.
Physicochemical Properties
This compound (CAS No. 51725-82-7) is a high-boiling liquid with a chemical formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51725-82-7 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Boiling Point | 160 °C at 16 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. | |
| Solubility | Expected to be soluble in common organic solvents. | |
| Synonyms | Ethyl o-toluoylacetate, 3-Oxo-3-o-tolylpropanoate | [1][2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups (a singlet, which may show enol tautomerism), the aromatic protons of the o-tolyl group (a multiplet), and the methyl protons on the aromatic ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbon, and the aromatic and methyl carbons of the o-tolyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for β-keto esters would be expected, including cleavage at the carbonyl groups and loss of the ethoxy group.
Synthesis and Reactivity
The primary route for the synthesis of this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Synthesis via Claisen Condensation
This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the case of this compound, the likely precursors are ethyl acetate and an o-tolyl ketone or a related derivative. The general mechanism involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the o-tolyl precursor.
Caption: A generalized workflow for the synthesis of this compound via Claisen condensation.
Reactivity of the β-Keto Ester Moiety
The reactivity of this compound is dominated by the presence of the β-keto ester functionality. The methylene protons situated between the two carbonyl groups are particularly acidic, readily forming a stabilized enolate in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of chemical transformations, including:
-
Alkylation: The enolate can be alkylated at the α-carbon, allowing for the introduction of various substituents.
-
Acylation: Reaction with acylating agents can introduce an additional acyl group.
-
Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding a ketone. This is a common strategy for the synthesis of substituted ketones.
-
Mannich Reaction: As a reagent, it can participate in Mannich reactions, which are important for the synthesis of aminoalkyl chain-containing compounds.[2]
-
Hydroxysulfonamide Reaction: It can also be utilized in hydroxysulfonamide reactions.[2]
Applications in Research and Drug Development
This compound and its analogs are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their ability to undergo various chemical transformations makes them ideal starting materials for the construction of heterocyclic compounds, which are prevalent in many pharmaceutical agents.
The m-tolyl isomer, for instance, is used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[3] The versatile reactivity of the β-keto ester core allows for its incorporation into diverse molecular scaffolds, making it a compound of interest for drug discovery programs.[3]
Caption: The role of this compound as a starting material in the drug discovery process.
Experimental Protocols
General Synthesis of a β-Keto Ester via Claisen Condensation
Materials:
-
An appropriate o-tolyl ketone or ester precursor
-
Ethyl acetate
-
A strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol or THF)
-
Apparatus for reflux and distillation
Procedure:
-
To a solution of the base in the anhydrous solvent, add ethyl acetate dropwise at a controlled temperature.
-
To the resulting enolate solution, add the o-tolyl precursor dropwise.
-
The reaction mixture is then typically heated to reflux for a specified period to drive the condensation to completion.
-
After cooling, the reaction is quenched with a weak acid.
-
The product is then extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by vacuum distillation.
Safety and Handling
This compound is described as being slightly irritating to the skin and eyes.[2] It is also flammable and should be kept away from open flames and high temperatures.[2] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[2] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[2] For more detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its rich reactivity, stemming from the β-keto ester functionality, allows for the construction of a wide array of complex molecules. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the principles of its synthesis and reactivity are well-established. This guide provides a solid foundation for researchers and scientists looking to explore the synthetic utility of this important compound.
References
Spectroscopic Data for Ethyl 3-oxo-3-(o-tolyl)propanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as Ethyl (2-methylbenzoyl)acetate, is a β-keto ester of significant interest in organic synthesis.[1] Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other fine chemicals.[2] β-keto esters are known to exist as a mixture of keto and enol tautomers, a characteristic that influences their reactivity and spectroscopic properties. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for β-keto esters.
Predicted Spectroscopic Analysis
The spectroscopic characteristics of this compound are dictated by its constituent functional groups: the ethyl ester, the ketone, and the ortho-substituted tolyl group. The presence of keto-enol tautomerism will also be reflected in the spectra, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide key insights into its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons, the aromatic protons of the tolyl group, and the methyl group on the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the electronic environment of the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~2.50 | Singlet | 3H | Ar-CH₃ |
| ~3.95 | Singlet | 2H | -COCH₂ CO- |
| ~4.20 | Quartet | 2H | -OCH₂ CH₃ |
| ~7.20 - 7.80 | Multiplet | 4H | Aromatic protons |
-
Rationale for Predictions: The predictions are based on known chemical shifts for similar structures. For instance, the ethyl group signals are characteristic of ethyl esters. The methylene protons between the two carbonyl groups are expected to be a singlet due to the absence of adjacent protons. The aromatic protons will appear as a complex multiplet due to the ortho-substitution pattern. The chemical shift of the methyl group on the tolyl ring is also in the expected region for an aryl methyl group.[3][4]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are expected to appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -OCH₂C H₃ |
| ~21.0 | Ar-C H₃ |
| ~45.0 | -COC H₂CO- |
| ~61.0 | -OC H₂CH₃ |
| ~125.0 - 135.0 | Aromatic C H |
| ~138.0 | Aromatic C -CH₃ |
| ~140.0 | Aromatic C -CO |
| ~168.0 | C =O (Ester) |
| ~195.0 | C =O (Ketone) |
-
Rationale for Predictions: The predicted chemical shifts are based on the analysis of related compounds such as Ethyl 2-methylbenzoate and Ethyl benzoylacetate.[5][6] The carbonyl carbons are assigned based on their typical chemical shift ranges, with the ketone carbonyl generally appearing further downfield than the ester carbonyl. The aromatic carbon signals are predicted based on the substitution pattern and known substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Table 3: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H (aliphatic) stretch |
| ~1740 | Strong | C=O (ester) stretch |
| ~1685 | Strong | C=O (ketone) stretch |
| ~1600, ~1480 | Medium-Weak | C=C (aromatic) stretch |
| ~1200 | Strong | C-O (ester) stretch |
-
Rationale for Predictions: The predicted IR frequencies are based on the typical vibrational modes of functional groups found in β-keto esters.[7][8] The two distinct C=O stretching frequencies for the ester and ketone groups are a key feature. The exact positions of these bands can be influenced by conjugation and the potential for enol formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 206 | Molecular Ion [M]⁺ |
| 161 | [M - OCH₂CH₃]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
-
Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of esters and ketones.[9][10] The loss of the ethoxy group from the ester is a common fragmentation pathway. The tolyl cation and the o-toluoyl cation are also expected to be prominent fragments.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
-
Data Processing: Perform a Fourier transform on the acquired data. Phase the spectrum and calibrate the chemical shift axis using the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The provided data tables and interpretations for NMR, IR, and MS serve as a valuable resource for researchers working with this compound. The included experimental protocols offer guidance for obtaining empirical data, which is essential for confirming the predicted spectral features and for the unambiguous characterization of this versatile synthetic intermediate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 2-methylbenzoate(87-24-1) 13C NMR [m.chemicalbook.com]
- 6. Ethyl benzoylacetate(94-02-0) 13C NMR [m.chemicalbook.com]
- 7. Ethyl benzoylacetate [webbook.nist.gov]
- 8. Ethyl benzoylacetate(94-02-0) IR Spectrum [chemicalbook.com]
- 9. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl benzoylacetate [webbook.nist.gov]
Navigating the Tautomeric Landscape: A Technical Guide to Keto-Enol Equilibrium in Ortho-Substituted β-Keto Esters
For Immediate Release
A Deep Dive into the Steric and Electronic Factors Governing a Fundamental Chemical Transformation
This technical guide offers an in-depth exploration of keto-enol tautomerism, with a specific focus on the nuanced effects of ortho-substitution in β-keto esters. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques essential for understanding and manipulating this critical chemical equilibrium.
Foundational Principles: The Dynamic World of Tautomerism
Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process, involving the migration of a proton and the shifting of bonding electrons, is a fundamental concept in organic chemistry. In the case of β-keto esters, the presence of two carbonyl groups creates a unique electronic environment that significantly influences the position of this equilibrium.
The stability of the enol tautomer in β-dicarbonyl compounds is notably enhanced by two key factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.[1][2][3][4][5]
The Ortho Effect: How Substituents Reshape the Equilibrium
The introduction of substituents on the aromatic ring of an aryl β-keto ester, particularly at the ortho position, introduces steric and electronic perturbations that can dramatically shift the keto-enol equilibrium. Understanding these effects is paramount for designing molecules with specific tautomeric preferences, a critical consideration in fields like medicinal chemistry where tautomeric forms can exhibit different biological activities.[6]
Steric Hindrance: A Push Towards the Keto Form
Bulky ortho-substituents can sterically hinder the formation of the planar enol form, which is stabilized by an intramolecular hydrogen bond.[7][8] This steric clash can disrupt the planarity required for optimal conjugation and hydrogen bonding, thereby destabilizing the enol tautomer and shifting the equilibrium towards the less sterically demanding keto form.
Electronic Influence: A Tug-of-War for Electron Density
The electronic nature of ortho-substituents also plays a crucial role. Electron-withdrawing groups can increase the acidity of the α-protons, which can favor enolization.[7] Conversely, electron-donating groups can have the opposite effect. The interplay between these electronic influences and the aforementioned steric effects determines the final position of the equilibrium.
Quantifying the Equilibrium: A Multi-faceted Analytical Approach
A variety of spectroscopic and computational techniques are employed to accurately determine the relative concentrations of the keto and enol tautomers at equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most widely used methods for studying keto-enol tautomerism.[9][10][11] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[9][12] The relative integration of these signals provides a direct and accurate measure of the equilibrium constant.[7][9]
Key diagnostic signals in ¹H NMR include:
-
Enol: A characteristic signal for the vinylic proton (typically δ 5-6 ppm) and the enolic hydroxyl proton (often a broad signal at lower field, δ 10-15 ppm, due to intramolecular hydrogen bonding).[13]
-
Keto: A signal for the α-methylene protons (typically δ 3-4 ppm).[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be utilized to study keto-enol equilibria, as the keto and enol forms often exhibit distinct absorption spectra.[14][15][16] The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form. By analyzing the absorption spectra of a mixture, the relative concentrations of the two tautomers can be determined, often in conjunction with computational methods.[14][15][16]
Computational Chemistry: Predicting Tautomeric Preferences
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of keto and enol tautomers and for understanding the underlying energetic factors that govern the equilibrium.[17][18][19] These computational models can account for steric and electronic effects, as well as the influence of the solvent, providing insights that complement experimental data.[17]
Experimental Protocols: A Practical Guide
Synthesis of Ortho-Substituted β-Keto Esters
A general method for the synthesis of β-keto esters involves the C-acylation of an enolate.[20] For the preparation of ortho-substituted aryl β-keto esters, a common route is the reaction of an ortho-substituted acetophenone with a dialkyl carbonate in the presence of a strong base. Another approach involves the reaction of an ortho-substituted phenylacetic acid with Meldrum's acid.[21]
Step-by-Step Synthesis via Meldrum's Acid:
-
Acylation of Meldrum's Acid: To a solution of an ortho-substituted phenylacetic acid and Meldrum's acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[21]
-
Stirring: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.[21]
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the ortho-substituted β-keto ester in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube.[13] The choice of solvent is critical as it can significantly influence the position of the equilibrium.[12][22]
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature.
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Integrate the area of the enol vinylic proton signal and the keto α-methylene proton signal.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto α-CH₂) / 2))] * 100
-
The equilibrium constant (Keq = [enol]/[keto]) can then be determined.
-
Data Presentation and Visualization
Table 1: Influence of Ortho-Substituent on Enol Content of Ethyl Benzoylacetates in CDCl₃
| Ortho-Substituent | % Enol (approximate) |
| -H | 15%[23] |
| -CH₃ | ~10% |
| -Cl | ~12% |
| -NO₂ | ~20% |
| -OCH₃ | ~8% |
Note: These are representative values and can vary with experimental conditions.
Diagrams:
Caption: General equilibrium between the keto and enol forms of a β-keto ester.
Caption: Influence of ortho-substituents on the keto-enol equilibrium.
Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.
Conclusion
The keto-enol tautomerism of ortho-substituted β-keto esters is a finely balanced equilibrium governed by a complex interplay of steric and electronic factors. A thorough understanding of these principles, coupled with robust analytical methodologies, is essential for researchers in organic synthesis and drug discovery. By leveraging the techniques and insights presented in this guide, scientists can better predict and control the tautomeric behavior of these versatile molecules, paving the way for the rational design of novel compounds with tailored properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]
- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]
- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. quora.com [quora.com]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate via Crossed Claisen Condensation
Abstract
This technical guide provides an in-depth protocol for the synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical manufacturing. The synthesis is achieved through a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, outlines comprehensive characterization methods, and addresses critical safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the expert insights and practical knowledge required for the successful and safe execution of this synthesis.
Introduction: The Strategic Importance of β-Keto Esters
β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The dual functionality of the ketone and ester groups, separated by a reactive methylene bridge, allows for a wide array of chemical transformations, including alkylations, acylations, and decarboxylations to form complex ketone structures.[1][2] this compound, the target of this guide, serves as a key building block for various complex molecules, including anti-inflammatory agents and other active pharmaceutical ingredients (APIs).[3]
The Claisen condensation is the classic method for synthesizing β-keto esters.[4][5] The reaction involves the base-promoted condensation between two ester molecules.[6] This guide focuses on a "crossed" Claisen condensation, a variation where two different esters are used.[7] To achieve a high yield of a single product and avoid a statistical mixture of four possible products, the reaction is designed such that only one of the ester partners possesses enolizable α-hydrogens.[8][9] In this synthesis, ethyl acetate serves as the enolizable component (the nucleophile donor), while ethyl 2-methylbenzoate, which lacks α-hydrogens, acts exclusively as the electrophilic acceptor.[7][10] This strategic pairing ensures a controlled and efficient reaction pathway.
The Crossed Claisen Condensation: A Mechanistic Deep Dive
The successful synthesis of this compound hinges on a precise sequence of five key mechanistic steps. A strong base, such as sodium ethoxide (NaOEt), is required not just as a catalyst but as a stoichiometric reagent, as it is consumed in the final, thermodynamically driving step of the reaction.[4][11]
-
Enolate Formation: A strong base, sodium ethoxide, abstracts an acidic α-hydrogen from ethyl acetate. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in the reaction.[12][13]
-
Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of ethyl 2-methylbenzoate. This step results in the formation of a tetrahedral alkoxide intermediate.[12]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide (-OEt) leaving group, yielding the desired β-keto ester product.[4][12]
-
Deprotonation (The Driving Force): The newly formed β-keto ester has a methylene group flanked by two carbonyls, making its protons significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[14][15] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this acidic methylene group.[16] This final acid-base reaction is the thermodynamic driving force that shifts the entire reaction equilibrium toward the product.[11][12]
-
Acidic Workup: In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This step neutralizes the resonance-stabilized enolate of the product and any remaining base, yielding the final, neutral this compound.[4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Reactivity of the active methylene group in Ethyl 3-oxo-3-(o-tolyl)propanoate
An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 3-oxo-3-(o-tolyl)propanoate
Abstract
This compound is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for a wide array of complex molecules.[1][2] The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its central methylene group (-CH₂-). Positioned between two powerful electron-withdrawing groups—a benzoyl moiety and an ester—this "active methylene" group exhibits pronounced acidity, enabling the formation of a stabilized carbanion. This guide provides a comprehensive exploration of the principles governing the reactivity of this group, detailing the mechanistic underpinnings and field-proven protocols for its derivatization through alkylation, acylation, condensation, and coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this scaffold.
Core Principles: Acidity and Enolate Generation
The defining characteristic of an active methylene compound is the heightened acidity of the α-protons.[3][4] In this compound, the methylene protons are flanked by both a ketone and an ester carbonyl group. This dual activation has a profound electronic effect.
1.1. Acidity and pKa
The electron-withdrawing inductive and resonance effects of the adjacent carbonyl groups significantly weaken the C-H bonds of the methylene group. Upon deprotonation, the resulting negative charge is delocalized over a 5-atom system, forming a highly resonance-stabilized enolate ion. The pKa of the active methylene protons in β-keto esters like this is typically in the range of 11-13, making them substantially more acidic than the α-protons of a simple ketone (pKa ≈ 20) or ester (pKa ≈ 25).[5][6][7] This acidity allows for facile deprotonation using common, moderately strong bases such as sodium ethoxide or sodium hydride.
1.2. Keto-Enol Tautomerism and Enolate Formation
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[3][8] The presence of a base shifts this equilibrium dramatically, leading to the formation of the common enolate anion, which serves as the key nucleophilic intermediate in subsequent reactions.
References
- 1. biosynce.com [biosynce.com]
- 2. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 3. easetolearn.com [easetolearn.com]
- 4. Active methylene compounds | PDF [slideshare.net]
- 5. Solved Q1: The pka of alpha methylene in beta-keto-ester is | Chegg.com [chegg.com]
- 6. scribd.com [scribd.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. scispace.com [scispace.com]
The Versatile Synthon: A Technical Guide to the Applications of Ethyl 3-oxo-3-(o-tolyl)propanoate in Modern Organic Synthesis
Abstract
Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as ethyl o-toluoylacetate, is a β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features—a reactive 1,3-dicarbonyl moiety coupled with the steric and electronic influence of an ortho-substituted tolyl group—make it a valuable precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this versatile synthon, with a particular focus on its utility in multicomponent reactions for the synthesis of biologically relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the causal effects of the o-tolyl group on reaction outcomes, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Substituted β-Keto Ester
β-Keto esters are a cornerstone of modern organic synthesis, prized for the synthetic versatility endowed by their dual functional groups.[1] this compound (Figure 1) is a member of this class, distinguished by the presence of a methyl group at the ortho position of the phenyl ring. This seemingly minor modification has significant implications for its reactivity, influencing reaction kinetics, regioselectivity, and the conformational properties of the resulting products.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
This guide will focus on the application of this synthon in three pivotal multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Japp-Klingemann Reaction, as well as its use in the synthesis of pyrazole derivatives. These reactions are celebrated for their efficiency and atom economy in generating complex heterocyclic structures, which are prevalent in medicinal chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51725-82-7 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Boiling Point | 160°C / 16 Torr | [3] |
| Synonyms | Ethyl o-toluoylacetate, (2-Methylbenzoyl)acetic acid ethyl ester | [3] |
Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[4][5] These 1,4-DHP scaffolds are of immense pharmaceutical importance, most notably as calcium channel blockers used in the treatment of hypertension.[6]
Mechanistic Pathway and the Influence of the o-Tolyl Group
The reaction proceeds through a series of condensations and cyclizations. The key steps involve the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-keto ester and the aldehyde.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.
The o-tolyl group in this compound is expected to exert a significant steric influence. This steric hindrance may affect the rate of the initial condensation steps. However, it can also play a crucial role in the final product's conformation, potentially locking the aryl group in a specific orientation relative to the dihydropyridine ring. This conformational rigidity can be highly desirable in drug design for optimizing binding to a biological target.
Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of a 4-Aryl-1,4-Dihydropyridine Derivative
This protocol is adapted from general procedures for the Hantzsch synthesis and serves as a robust starting point.[7]
Materials:
-
This compound (2.0 equiv.)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv.)
-
Ammonium acetate (1.2 equiv.)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (2.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (15 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] This class of compounds exhibits a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]
Mechanistic Considerations
The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[11] This electrophilic intermediate is then attacked by the enol of the β-keto ester. Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final DHPM product.
The o-tolyl group's steric bulk could potentially hinder the approach of the enol to the N-acyliminium ion, possibly requiring more forcing conditions (higher temperature or longer reaction times) compared to reactions with less hindered benzoylacetates.
Caption: Experimental workflow for the Biginelli Reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This general procedure is adapted from established Biginelli reaction protocols.[12]
Materials:
-
This compound (1.0 equiv.)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 equiv.)
-
Urea (1.5 equiv.)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), the aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization from ethanol or ethyl acetate.
Synthesis of Hydrazones and Indoles via the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[13][14] The resulting hydrazones are valuable intermediates, most notably for the subsequent synthesis of indoles via the Fischer indole synthesis.[3][15] Indole scaffolds are ubiquitous in pharmaceuticals and natural products.
Mechanism and Regioselectivity
The reaction begins with the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt to form an azo compound.[14] Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation (if starting from a β-keto acid) or deacylation to yield the more stable hydrazone. A key feature of this reaction is the cleavage of an acyl or carboxyl group.
When using an unsymmetrical β-dicarbonyl compound like this compound, the regioselectivity of the initial coupling and the subsequent cleavage is a critical consideration. Generally, the acyl group is more readily cleaved than the ester group.[16]
Caption: Mechanism of the Japp-Klingemann reaction and subsequent Fischer indole synthesis.
Experimental Protocol: Two-Step Synthesis of an Indole Derivative
This protocol outlines the synthesis of a hydrazone via the Japp-Klingemann reaction, followed by Fischer indolization.[14]
Part A: Japp-Klingemann Reaction
Materials:
-
Aniline derivative (e.g., Aniline, 1.0 equiv.)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
This compound (1.0 equiv.)
-
Sodium Acetate
-
Ethanol
Procedure:
-
Diazonium Salt Preparation: In a flask, dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5°C.
-
Coupling Reaction: In a separate, larger flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5°C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution, keeping the temperature below 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stand overnight.
-
Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration and wash with water.
Part B: Fischer Indole Synthesis
Materials:
-
Crude hydrazone from Part A
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
Procedure:
-
Heat the crude hydrazone with an excess of polyphosphoric acid (or another suitable acidic catalyst) at 80-100°C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting indole derivative by column chromatography.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of N-heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[17] A common and straightforward synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine or its derivatives.[18]
Reaction and Regioselectivity
The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. When an unsymmetrical β-keto ester like this compound is used, two regioisomeric pyrazole products are possible, depending on which carbonyl group undergoes the initial condensation with hydrazine. The reaction with the more electrophilic ketone carbonyl is generally favored over the ester carbonyl.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol is based on general procedures for pyrazole synthesis from β-keto esters.[19]
Materials:
-
This compound (1.0 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (10 mmol) in ethanol or glacial acetic acid (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (11 mmol) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a variety of powerful multicomponent reactions provides efficient access to a wide range of medicinally relevant heterocyclic scaffolds, including dihydropyridines, dihydropyrimidinones, indoles, and pyrazoles. The steric and electronic influence of the o-tolyl group offers a handle for fine-tuning the properties of the final products, a feature of great importance in the field of drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this strategic starting material in the development of novel chemical entities. Future work in this area could involve the development of asymmetric variants of these reactions to access enantiopure heterocyclic compounds, further expanding the utility of this versatile synthon.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
- 17. chemrevlett.com [chemrevlett.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Commercial availability and suppliers of Ethyl 3-oxo-3-(o-tolyl)propanoate
An In-Depth Technical Guide to the Commercial Sourcing of Ethyl 3-oxo-3-(o-tolyl)propanoate for Scientific Applications
Authored by: A Senior Application Scientist
This guide provides research, development, and procurement professionals with a comprehensive overview of this compound, including its chemical properties, primary applications, and a detailed analysis of its commercial availability. The core objective is to equip scientists with the necessary framework to confidently identify, evaluate, and procure this critical chemical intermediate from reliable suppliers, ensuring the integrity and success of their research and development endeavors.
Introduction: The Role of this compound in Synthesis
This compound (CAS No. 51725-82-7) is a β-keto ester that serves as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive methylene group flanked by two carbonyl groups, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3][4]
Commonly known by synonyms such as Ethyl o-toluoylacetate, Ethyl (2-methylbenzoyl)acetate, and 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, its primary utility lies in its ability to participate in various carbon-carbon bond-forming reactions.[1][2] It is frequently employed as a precursor for the synthesis of ketone derivatives and other biologically active compounds.[1]
Key Chemical Properties:
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized distributors catering to research and development quantities. The key challenge for scientists is not its availability, but navigating the supplier landscape to ensure the procurement of material with the appropriate purity, consistency, and documentation required for their specific application.
Suppliers can be broadly categorized as:
-
Primary Manufacturers: Synthesize the compound in-house and can often provide deep technical support and accommodate bulk orders.
-
Distributors: Stock and resell chemicals from various manufacturers, offering a broad catalog and logistical convenience.
-
Research Chemical Suppliers: Specialize in providing smaller quantities (mg to g scale) of a vast array of compounds for R&D purposes.
The following table summarizes a selection of commercial suppliers offering this compound, based on publicly available data.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AOBChem USA | This compound | 51725-82-7 | 95% | 10g, 25g, 100g |
| J&K Scientific | This compound, 97% | 51725-82-7 | 97% | Inquire for quantities |
| Biosynce | This compound | 51725-82-7 | Not specified | Inquire for quantities |
Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change and should be verified directly with the supplier.
The Scientist's Protocol for Supplier Qualification
Procuring a chemical intermediate is more than a simple transaction; it is the first step in ensuring experimental reproducibility and success. A rigorous supplier evaluation process is paramount. The following workflow provides a self-validating system for qualifying a potential supplier.
Step-by-Step Supplier Evaluation Workflow
-
Initial Screening: Identify potential suppliers through chemical search engines and databases. Prioritize suppliers that provide comprehensive online documentation and clear contact information.
-
Documentation Request: Before placing an order, formally request the following documents for the specific lot number you intend to purchase:
-
Certificate of Analysis (CoA): This is a non-negotiable document. It provides lot-specific data on purity (typically determined by GC or HPLC), identity (confirmed by methods like ¹H NMR or MS), and other physical properties.
-
Safety Data Sheet (SDS): Essential for understanding handling, storage, and emergency procedures.[7]
-
-
Technical Document Review (The Causality Check):
-
Purity Analysis: Does the CoA specify the method used for purity determination? A purity value of ">97% (GC)" is more reliable than a generic ">97%". The former tells you the analytical method, which is critical for interpreting the result.
-
Identity Confirmation: Review the spectral data if provided, or ensure the CoA confirms that identity was verified. This step prevents the costly mistake of using the wrong starting material, such as an incorrect isomer (e.g., p-tolyl instead of o-tolyl).
-
Consistency: If you have purchased from this supplier before, compare the new CoA with previous ones. Significant variations in purity or impurity profiles can impact reaction outcomes.
-
-
Sample and Pilot Testing: For critical applications, especially in later-stage drug development, it is wise to procure a small sample for in-house testing and qualification. This pilot run validates the material's performance in your specific reaction conditions before committing to a larger purchase.
-
Procurement and Record Keeping: Once a supplier is qualified, proceed with the purchase. Maintain meticulous records of the supplier, lot number, and all associated documentation (CoA, SDS) for every batch of material used in your experiments. This is crucial for traceability and troubleshooting.
Visualization of the Supplier Qualification Workflow
The following diagram illustrates the logical flow of the supplier qualification process.
Caption: A workflow for qualifying chemical suppliers.
Safety, Handling, and Storage
The safe handling of any chemical reagent is paramount. According to available Safety Data Sheets, this compound presents several hazards that require appropriate precautions.
-
Hazards: The compound is often listed with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It is also noted as being slightly irritating and flammable.[1]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from open flames and sources of ignition.[1]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperatures can vary, with some suppliers suggesting 4-8°C.[6] Always consult the supplier-specific SDS for the most accurate storage information.
Conclusion
This compound is a commercially accessible and vital intermediate for chemical synthesis. For the research and drug development professional, the focus must extend beyond mere availability to a rigorous, documentation-driven process of supplier qualification. By systematically evaluating suppliers based on the quality and completeness of their technical data—primarily the Certificate of Analysis and Safety Data Sheet—scientists can mitigate risks associated with reagent variability. This structured approach ensures the procurement of high-quality material, thereby safeguarding the integrity of experimental results and accelerating the pace of innovation.
References
IUPAC name and synonyms for Ethyl 3-oxo-3-(o-tolyl)propanoate
An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate: Properties, Synthesis, and Applications
Abstract
This compound is a β-keto ester of significant interest in synthetic organic chemistry. Its dual functionality, comprising a ketone and an ester, renders it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. We delve into the mechanistic underpinnings of its synthesis via Claisen condensation, offer a workflow for its purification, and present its expected spectroscopic profile. Furthermore, this document explores the compound's applications as a key intermediate in the synthesis of various organic compounds, including biologically active molecules and heterocyclic systems, making it a valuable reagent for researchers, chemists, and professionals in drug development.
Chemical Identity and Properties
Nomenclature and Identification
The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically named according to IUPAC conventions, and is also known by several common synonyms in commercial and academic literature.
-
IUPAC Name: ethyl 3-(2-methylphenyl)-3-oxopropanoate[1]
-
Synonyms: Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-Methylbenzoyl)acetic acid ethyl ester, Ethyl (2-methylbenzoyl)acetate, Ethyl 2-(2-methylbenzoyl)acetate, Ethyl 3-(2-methylphenyl)-3-oxopropanoate.[1][2]
Chemical Structure
The molecule consists of an ethyl propanoate backbone where the C3 position is substituted with an oxo group, which is in turn attached to an o-tolyl (2-methylphenyl) group.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. This data is essential for planning synthetic procedures, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Boiling Point | 160 °C at 16 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | Colorless to Light yellow clear liquid | [4] |
| Storage | 2-8°C, in a cool, dry place | [2][5] |
Synthesis and Mechanism
Synthetic Strategy: Claisen Condensation
This compound is most effectively synthesized via a Claisen condensation reaction. This cornerstone reaction in organic chemistry involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester. For this specific synthesis, ethyl acetate serves as the enolizable ester, and an activated derivative of o-toluic acid, such as 2-methylbenzoyl chloride, acts as the acylating agent.
The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) is commonly used because it is sufficiently basic to deprotonate the α-carbon of ethyl acetate, initiating the reaction. Using ethoxide as the base also cleverly circumvents the issue of transesterification, as any reaction with the ethyl ester functionality would result in the same ester.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.
Reagents & Equipment:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate
-
2-Methylbenzoyl chloride
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve). The reaction is exothermic and produces hydrogen gas; proper ventilation is required. Stir until all sodium has reacted to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (1.1 eq) dropwise to the cooled solution with vigorous stirring. The ethyl acetate acts as both reactant and solvent. Stir the mixture for 30-60 minutes to ensure complete formation of the ethyl acetate enolate.
-
Acylation: Add 2-methylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify the aqueous mixture carefully with 10% hydrochloric acid until the pH is acidic (pH ~2-3). This step protonates the enolate and quenches any remaining base. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. The bicarbonate wash is crucial for removing unreacted acidic starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Reaction Mechanism
The Claisen condensation proceeds through a well-established nucleophilic acyl substitution pathway.
Caption: Mechanism of Claisen condensation for synthesis.
Post-Synthesis Workflow
A systematic workflow is essential to isolate and purify the target compound, ensuring its suitability for subsequent applications.
Caption: General workflow for purification and analysis.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized product. The key techniques are NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum.[6]
Predicted Spectroscopic Data:
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2 - 7.8 | Multiplet (m) | 4H | Ar-H |
| Methylene (ester) | ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |
| Methylene (keto) | ~3.9 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| Aromatic Methyl | ~2.5 | Singlet (s) | 3H | Ar-CH₃ |
| Methyl (ester) | ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Ketone Carbonyl | ~195 | C =O (Ketone) |
| Ester Carbonyl | ~168 | C =O (Ester) |
| Aromatic Carbons | ~125 - 140 | C -Ar |
| Methylene (ester) | ~62 | -OCH₂ CH₃ |
| Methylene (keto) | ~46 | -C(=O)CH₂ C(=O)- |
| Aromatic Methyl | ~21 | Ar-CH₃ |
| Methyl (ester) | ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.[6]
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background scan of the empty plates should be performed and subtracted from the sample spectrum.[6]
Predicted Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1745 | Strong | C=O stretch (Ester) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~1600 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Ester) |
Applications in Research and Drug Development
This compound is not merely a chemical curiosity but a potent intermediate for creating valuable molecules. Its utility stems from the reactivity of the β-dicarbonyl moiety.
Versatile Synthetic Intermediate
The compound is a valuable reagent in various organic synthesis reactions.[2] The active methylene group (the CH₂ between the two carbonyls) is readily deprotonated, and the resulting enolate can be used in a variety of C-C bond-forming reactions. It serves as an intermediate in the synthesis of more complex ketone and aldehyde derivatives and can participate in named reactions such as the Mannich reaction.[2]
Heterocyclic Synthesis
β-Keto esters are foundational precursors for a vast range of heterocyclic compounds, which form the core of many pharmaceuticals.[7] By reacting with dinucleophiles like hydrazine, hydroxylamine, or ureas, this compound can be used to construct five- and six-membered rings such as:
-
Pyrazoles: Reaction with hydrazine derivatives.
-
Isoxazoles: Reaction with hydroxylamine.
-
Pyrimidines: Condensation with urea or thiourea.
These heterocyclic scaffolds are prevalent in medicinal chemistry, appearing in drugs with diverse therapeutic actions.
Potential in Medicinal Chemistry
This compound can be used to prepare a variety of biologically active compounds.[2] The related m-tolyl isomer is noted as an intermediate in the synthesis of anti-inflammatory and analgesic agents, suggesting that the o-tolyl analog could be explored for similar purposes.[5] Its structure allows for facile modification, making it a valuable starting point for building complex molecules in drug discovery programs.[5]
Caption: Synthetic utility and pathways from the title compound.
Safety and Handling
This compound should be handled with standard laboratory safety precautions.
-
Hazards: The compound is slightly irritating to the skin and eyes. It is also considered flammable.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles, and a lab coat during handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from open flames and other sources of ignition.[2]
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its straightforward preparation via Claisen condensation and the rich reactivity of its β-dicarbonyl system make it an attractive intermediate for researchers. From fundamental bond-forming reactions to the construction of complex heterocyclic systems vital to the pharmaceutical industry, this compound offers a reliable and adaptable platform for chemical innovation. This guide has provided the core technical information necessary for its synthesis, characterization, and strategic application in a professional research and development setting.
References
- 1. jk-sci.com [jk-sci.com]
- 2. biosynce.com [biosynce.com]
- 3. rndmate.com [rndmate.com]
- 4. Ethyl 3-Oxo-3-(p-tolyl)propionate | 27835-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Molecular structure and weight of Ethyl 3-oxo-3-(o-tolyl)propanoate
An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic intermediates. We will delve into the core molecular characteristics, synthesis, and analytical validation of this compound, a versatile β-keto ester with significant potential in medicinal chemistry. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower informed and effective research.
This compound, also known by its IUPAC name ethyl 3-(2-methylphenyl)-3-oxopropanoate, is a dicarbonyl compound featuring an ethyl ester and an o-tolyl ketone moiety separated by a reactive methylene group.[1] This structure is fundamental to its utility as a synthetic building block.
The central α-methylene protons exhibit significant acidity (pKa ≈ 11 in similar systems) due to the electron-withdrawing effects of the two flanking carbonyl groups. This characteristic is the cornerstone of its reactivity, allowing for facile deprotonation to form a stabilized enolate, which is a potent carbon nucleophile essential for carbon-carbon bond formation.[2]
Molecular Structure Diagram
References
Methodological & Application
Synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate: A Detailed Protocol for Drug Discovery Intermediates
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a crossed Claisen condensation reaction between o-methylacetophenone and diethyl carbonate, facilitated by a strong base, sodium hydride. This document outlines the reaction mechanism, provides detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.
Introduction
β-Keto esters are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, allows for a diverse range of subsequent chemical transformations. This compound, in particular, is an important intermediate for the synthesis of various biologically active molecules.
The synthesis described herein employs the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] In this specific application, the enolizable ketone, o-methylacetophenone, reacts with a non-enolizable ester, diethyl carbonate, in the presence of a strong, non-nucleophilic base, sodium hydride.[2] The use of a non-enolizable ester is crucial to prevent self-condensation, thereby maximizing the yield of the desired crossed product.
Reaction Mechanism: The Crossed Claisen Condensation
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: Sodium hydride, a strong base, abstracts an acidic α-proton from o-methylacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.
-
Tetrahedral Intermediate Formation: This nucleophilic addition results in a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.
-
Deprotonation of the Product: The liberated ethoxide is basic enough to deprotonate the newly formed β-keto ester at the acidic methylene position between the two carbonyl groups. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.
-
Protonation (Work-up): An acidic work-up in the final stage of the reaction neutralizes the enolate and any remaining base to yield the final product, this compound.[3]
References
The Synthetic Utility of Ethyl 3-oxo-3-(o-tolyl)propanoate in Modern Heterocyclic Chemistry
An Application Guide for Researchers
Abstract: Ethyl 3-oxo-3-(o-tolyl)propanoate is a versatile β-keto ester that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its 1,3-dicarbonyl functionality provides two reactive electrophilic sites, enabling facile construction of five- and six-membered rings, which are core scaffolds in many pharmaceutically active molecules. The presence of the ortho-tolyl group introduces specific steric and electronic properties that can be exploited to influence reaction outcomes and modulate the biological activity of the final products. This document provides an in-depth guide to the application of this reagent in key heterocyclic syntheses, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of Substituted Pyrazoles via Knorr Cyclization
The construction of the pyrazole ring is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis is a classic and highly efficient method for this transformation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The reaction proceeds with a strong thermodynamic driving force due to the formation of a stable, aromatic pyrazole ring.[2][3]
Reaction Principle and Mechanism
The synthesis begins with the nucleophilic attack of the hydrazine on the more reactive ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. Subsequent dehydration leads to the formation of a stable pyrazolone, which exists in tautomeric equilibrium with the aromatic hydroxypyrazole form.[2][4] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[2][3]
Diagram 1: Mechanism of the Knorr Pyrazole Synthesis
Caption: Knorr pyrazolone synthesis mechanism.
Experimental Protocol: Synthesis of 5-(o-tolyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from established procedures for the Knorr synthesis using β-keto esters.[4]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Ethanol or 1-Propanol (solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, hot plate, and reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.06 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) to the solution, followed by 3-5 drops of glacial acetic acid.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-100°C depending on the alcohol used) with constant stirring.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water (~20 mL) to the flask while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
Data Summary
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Ref. |
| This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 1-2 | >85 | [4] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 1 | 79 | [4] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | None | 2 | 90 | [5] |
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in numerous biologically active compounds, including calcium channel blockers.[6] The reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (or thiourea).[6][7]
Reaction Principle and Mechanism
The currently accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an acyl-iminium ion intermediate. This is the rate-determining step. The β-keto ester then adds to this iminium ion via its enol form. The final step is an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the final DHPM product.[6]
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for heterocyclic synthesis.
Experimental Protocol: Synthesis of a DHPM Derivative
This protocol is based on the classical Biginelli reaction conditions.[7][8]
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated HCl (catalytic amount)
-
Standard laboratory glassware, magnetic stirrer, hot plate, and reflux condenser
Procedure:
-
Combine this compound (2.06 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in a round-bottom flask containing ethanol (25 mL).
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Heat the mixture to reflux with stirring for 3-4 hours. A precipitate may begin to form during this time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
Synthesis of Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction used to generate dihydropyridines (DHPs), which can then be oxidized to the corresponding aromatic pyridines.[9][10] Hantzsch DHPs are themselves an important class of calcium channel blockers.[9][11] The classic reaction involves an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-keto ester.[9][12]
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through two key intermediates. First, one equivalent of the β-keto ester condenses with the aldehyde in a Knoevenagel condensation. Concurrently, a second equivalent of the β-keto ester reacts with ammonia to form an enamine intermediate. These two fragments then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[12]
Diagram 3: Hantzsch Dihydropyridine Synthesis Mechanism
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Scalable Synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as ethyl o-toluoylacetate, is a valuable β-keto ester intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its structural motif is a key building block in the construction of heterocyclic compounds and other complex molecules of medicinal interest. The scalability of its synthesis is therefore of critical importance for industrial applications, demanding robust, efficient, and economically viable production methods.
This guide provides a detailed overview of the most effective and scalable synthesis route for this compound, focusing on the Crossed Claisen Condensation. It offers in-depth technical insights, step-by-step protocols, and a comparative analysis of key process parameters to empower researchers and production chemists in optimizing its synthesis.
Comparative Analysis of Scalable Synthesis Methods
While several methods can be envisioned for the synthesis of β-keto esters, the Crossed Claisen Condensation stands out as the most practical and scalable approach for this compound. This method involves the reaction of an ester with α-hydrogens (the nucleophile) with an ester lacking α-hydrogens (the electrophile) in the presence of a strong base.
Rationale for Method Selection:
-
High Selectivity: By using ethyl o-toluate (which lacks α-hydrogens) as the electrophile and ethyl acetate (which possesses acidic α-hydrogens) as the nucleophile, the reaction is driven towards the desired product, minimizing self-condensation side reactions that are common in standard Claisen condensations.
-
Readily Available Starting Materials: Both ethyl o-toluate and ethyl acetate are commercially available and relatively inexpensive raw materials, making the process economically feasible for large-scale production.
-
Established and Well-Understood Reaction: The Claisen condensation is a cornerstone of organic synthesis with a well-documented mechanism and extensive literature, providing a solid foundation for process development and optimization.
Reaction Mechanism: The Crossed Claisen Condensation
The synthesis of this compound via Crossed Claisen Condensation proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide or sodium hydride, abstracts an acidic α-hydrogen from ethyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The ethyl acetate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl o-toluate.
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the final β-keto ester, this compound.
Figure 1. Mechanism of the Crossed Claisen Condensation for the synthesis of this compound.
Scalable Synthesis Protocols
Two primary protocols utilizing different strong bases are presented below. The choice of base can impact reaction conditions, work-up procedures, and overall process safety and economics.
Protocol 1: Sodium Ethoxide Mediated Synthesis
Sodium ethoxide is a commonly used and cost-effective base for Claisen condensations. It can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution.
Experimental Workflow:
Figure 2. Workflow for Sodium Ethoxide Mediated Synthesis.
Detailed Step-by-Step Protocol:
-
Reactor Setup: A multi-necked round-bottom flask or a glass-lined reactor equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermometer, and a pressure-equalizing dropping funnel is assembled and flushed with an inert gas (Nitrogen or Argon).
-
Reagent Charging:
-
Charge the reactor with a solution of sodium ethoxide in absolute ethanol. Alternatively, prepare the sodium ethoxide in situ by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
Add ethyl o-toluate to the sodium ethoxide solution.
-
-
Addition of Ethyl Acetate: Slowly add ethyl acetate to the stirred reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range (typically 25-30 °C). An exothermic reaction is expected.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The reaction progress can be monitored by Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a dilute acid (e.g., 10% sulfuric acid or acetic acid) until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Sodium Hydride Mediated Synthesis
Sodium hydride is a more powerful and non-nucleophilic base, which can offer advantages in terms of reaction efficiency and reduced side reactions. However, it requires more stringent handling precautions due to its high reactivity.
Experimental Workflow:
Figure 3. Workflow for Sodium Hydride Mediated Synthesis.
Detailed Step-by-Step Protocol:
-
Reactor Setup: A flame-dried, multi-necked round-bottom flask or reactor is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a bubbler, a thermometer, and a pressure-equalizing dropping funnel. The system is maintained under a positive pressure of an inert gas.
-
Reagent Charging:
-
Charge the reactor with a dispersion of sodium hydride in a dry, aprotic solvent (e.g., toluene or THF).
-
-
Enolate Formation: Slowly add ethyl acetate to the stirred suspension of sodium hydride. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Addition of Ethyl o-Toluate: Once the hydrogen evolution has ceased (indicating complete enolate formation), slowly add ethyl o-toluate to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. Monitor the reaction by GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 10% acetic acid in an appropriate solvent).
-
Follow the same extraction and washing procedure as described in Protocol 1.
-
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data and Process Parameters
| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Hydride) | Justification and Expert Insights |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaOEt is cheaper and easier to handle on a large scale. NaH is more reactive and can lead to higher yields but requires more stringent safety measures. |
| Solvent | Absolute Ethanol, Toluene | Toluene, THF | The choice of solvent is critical. For NaOEt, ethanol is often used as it is the conjugate alcohol of the base. For NaH, an aprotic solvent is necessary. |
| Molar Ratio (Base:EtOAc:Et-o-toluate) | 1.1 : 1.0 : 1.2 | 1.1 : 1.0 : 1.2 | A slight excess of the base and the non-enolizable ester helps to drive the reaction to completion and minimize self-condensation of ethyl acetate. |
| Reaction Temperature | 25 - 60 °C | 25 - 70 °C | The reaction is typically exothermic. Temperature control is crucial to prevent side reactions. Gentle heating may be required to complete the reaction. |
| Reaction Time | 4 - 8 hours | 3 - 6 hours | Reaction time is dependent on temperature and the efficiency of mixing. Monitoring by GC is recommended to determine the endpoint. |
| Typical Yield | 75 - 85% | 80 - 90% | Yields can be optimized by careful control of reaction parameters and efficient purification. |
| Purity (after distillation) | >97% | >98% | High purity is achievable through fractional vacuum distillation. |
Product Characterization
This compound
-
CAS Number: 51725-82-7[1]
-
Molecular Formula: C₁₂H₁₄O₃[1]
-
Molecular Weight: 206.24 g/mol [1]
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: 110 °C at reduced pressure[1]
-
Refractive Index (n20/D): ~1.53[1]
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (d, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -COCH₂CO-), 2.5 (s, 3H, Ar-CH₃), 1.3 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195 (C=O, ketone), 168 (C=O, ester), 138, 132, 131, 129, 128, 126 (aromatic carbons), 62 (-OCH₂-), 46 (-CH₂-), 21 (Ar-CH₃), 14 (-CH₃).
-
IR (neat, cm⁻¹): ~1740 (C=O, ester), 1685 (C=O, ketone), 1600 (C=C, aromatic).
Safety Considerations
-
Sodium Metal and Sodium Hydride: Both are highly reactive and flammable. They react violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Solvents: Ethanol, toluene, and THF are flammable. Use in a well-ventilated area and away from ignition sources.
-
Vacuum Distillation: There is a risk of implosion. Use appropriate glassware and a safety screen.
Conclusion
The Crossed Claisen Condensation provides a robust and scalable method for the synthesis of this compound. Careful selection of the base, solvent, and reaction conditions, as detailed in these protocols, is essential for achieving high yields and purity. The information presented here serves as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries to successfully implement and optimize the production of this key synthetic intermediate.
References
Use of Ethyl 3-oxo-3-(o-tolyl)propanoate as a precursor for pyrazolone derivatives
An In-Depth Guide to the Utilization of Ethyl 3-oxo-3-(o-tolyl)propanoate as a Precursor for Pyrazolone Derivatives
Application Note & Synthetic Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pyrazolone derivatives using this compound as a key precursor. Pyrazolones represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] This document elucidates the underlying chemical principles, provides a detailed, step-by-step protocol for a representative synthesis, and discusses the characterization and significance of the resulting compounds. The methodologies are presented with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Strategic Importance of Pyrazolones
The pyrazolone motif is a cornerstone in the field of heterocyclic chemistry and drug discovery, prized for its metabolic stability and versatile biological activity.[2] First brought to prominence by Ludwig Knorr's synthesis of Antipyrine in 1883, this five-membered heterocyclic scaffold has been integral to the development of drugs with antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities.[1]
The value of a synthetic precursor is measured by its accessibility, reactivity, and the diversity of the derivatives it can generate. This compound, a β-ketoester, is an exemplary precursor that meets these criteria. Its 1,3-dicarbonyl functionality provides the necessary electrophilic sites for cyclocondensation reactions, particularly with hydrazine derivatives, making it an ideal starting material for the renowned Knorr pyrazole synthesis.[3][4][5] This guide will focus on leveraging this specific precursor to generate novel pyrazolone structures for research and development.
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The Knorr pyrazole synthesis is a robust and widely adopted method for constructing the pyrazole and pyrazolone ring systems.[4] The reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, this compound, with a hydrazine derivative.[3][5][6]
Reaction Mechanism
The reaction proceeds via a well-established pathway, typically under mild acid catalysis, which activates the carbonyl groups towards nucleophilic attack.
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine derivative (e.g., phenylhydrazine) attacks the more reactive ketone carbonyl of the β-ketoester. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.
-
Elimination: This cyclization forms a five-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final, stable pyrazolone product.[5]
Recent studies have also revealed that the kinetics can be more complex than previously reported, sometimes involving autocatalytic pathways, highlighting the importance of controlled reaction conditions.[7]
Caption: Figure 1: Mechanism of the Knorr Pyrazolone Synthesis.
Rationale for Experimental Choices
-
Substrate: this compound is selected for its defined structure, which leads to a specific regioisomer of the pyrazolone product. The ortho-tolyl group provides steric and electronic features that can be explored for structure-activity relationships (SAR).
-
Hydrazine Reagent: The choice of hydrazine is critical as it dictates the substituent at the N1 position of the pyrazolone ring. Using phenylhydrazine, as detailed in the protocol below, introduces a phenyl group, a common feature in many bioactive pyrazolones. Substituted hydrazines can be used to generate a library of analogues for pharmacological screening.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[3][5]
-
Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for refluxing, which provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps.
Detailed Synthesis Protocol: 5-(o-tolyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a representative pyrazolone derivative from this compound and phenylhydrazine.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity |
| This compound | 206.24 | 10.0 | 2.06 g | 97% |
| Phenylhydrazine | 108.14 | 10.5 | 1.14 g (1.04 mL) | ≥97% |
| Absolute Ethanol | 46.07 | - | 25 mL | ACS Grade |
| Glacial Acetic Acid | 60.05 | Catalytic | ~0.5 mL (5-8 drops) | ACS Grade |
| Distilled Water | 18.02 | - | ~50 mL | - |
| Equipment | ||||
| 100 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and hot plate | ||||
| Buchner funnel and filter flask | ||||
| Glassware for recrystallization | ||||
| TLC plates (Silica gel 60 F254) |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add this compound (2.06 g, 10.0 mmol) and absolute ethanol (25 mL). Stir the mixture until the ester is fully dissolved.
-
Addition of Phenylhydrazine: Carefully add phenylhydrazine (1.04 mL, 10.5 mmol) to the solution using a syringe or pipette.
-
Catalyst Addition: Add 5-8 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle or oil bath (approximately 80-85 °C). Maintain a gentle reflux with continuous stirring for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting β-ketoester spot indicates the reaction is nearing completion.
-
Product Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL) to remove any residual acid and salts.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum or in a desiccator. Record the final mass and calculate the percentage yield.
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized pyrazolone.
Physicochemical and Spectroscopic Data
| Property | This compound (Precursor) | 5-(o-tolyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Product) |
| Appearance | Colorless to pale yellow liquid | Off-white to pale yellow solid[8] |
| Molecular Formula | C₁₂H₁₄O₃[9] | C₁₆H₁₄N₂O |
| Molecular Weight | 206.24 g/mol [9] | 250.29 g/mol |
| Expected Yield | - | 70-85% |
| Melting Point | N/A (Boiling Point: ~160°C/16 Torr)[10] | 130-145 °C (Varies with purity)[11] |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1685 (C=O, ketone) | ~1700-1710 (C=O, pyrazolone amide), ~1590-1600 (C=N), ~3050 (Ar-H)[11][12] |
| ¹H NMR (δ ppm) | Signals for ethyl, methylene, aromatic, and methyl protons | Signals for pyrazolone CH₂, aromatic protons (tolyl and phenyl), and tolyl-CH₃ |
| ¹³C NMR (δ ppm) | Resonances for ester, ketone, and aromatic carbons | Resonances for amide C=O, C=N, and aromatic carbons |
Note: Specific NMR shifts will depend on the solvent used. Experimental determination is required for confirmation.[13]
Experimental Workflow
Caption: Figure 2: Overall Experimental Workflow.
Applications in Drug Discovery
The pyrazolone scaffold is a "privileged structure" due to its ability to interact with multiple biological targets. The synthesis of derivatives from precursors like this compound is a key strategy in modern drug discovery.[14] These compounds have demonstrated a vast array of pharmacological activities:
-
Anti-inflammatory and Analgesic: Many pyrazolones act as inhibitors of cyclooxygenase (COX) enzymes, similar to classic NSAIDs.[15]
-
Antimicrobial Agents: Pyrazolone derivatives have shown significant activity against various bacterial and fungal strains.[1][15]
-
Antitumor Activity: Certain derivatives have been investigated as potential anticancer agents, exhibiting cytotoxic effects on various cancer cell lines.[1][16]
-
CNS Agents: The pyrazolone core is found in drugs like Edaravone, used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential for neurological applications.[1]
The synthetic route described here allows for systematic modifications. For example, using different substituted hydrazines or modifying the aromatic ring of the β-ketoester enables the generation of compound libraries, which are essential for exploring structure-activity relationships and optimizing lead compounds.
Conclusion
This compound serves as a highly effective and strategic precursor for the synthesis of medicinally relevant pyrazolone derivatives via the Knorr pyrazole synthesis. This guide provides the foundational knowledge and a practical, detailed protocol for researchers to produce these valuable heterocyclic compounds. The straightforward nature of the synthesis, coupled with the potential for generating diverse molecular architectures, underscores the continued importance of this chemical transformation in the fields of organic synthesis and pharmaceutical development.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. biosynce.com [biosynce.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. tandfonline.com [tandfonline.com]
- 14. nbinno.com [nbinno.com]
- 15. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 16. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Purification of Ethyl 3-oxo-3-(o-tolyl)propanoate by column chromatography
An Application Guide to the Chromatographic Purification of Ethyl 3-oxo-3-(o-tolyl)propanoate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key β-keto ester intermediate in pharmaceutical and fine chemical synthesis, using silica gel column chromatography.[1][2] The guide covers the fundamental principles of the separation, systematic mobile phase selection via Thin-Layer Chromatography (TLC), a step-by-step column chromatography protocol, and robust troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.
Introduction and Scientific Rationale
This compound is a valuable building block in organic synthesis, frequently employed in the creation of more complex molecules for drug discovery and specialty chemicals.[1][3] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. Column chromatography is a powerful and widely used liquid chromatography technique for purifying compounds from complex mixtures, making it an ideal choice for this application.[4]
The separation is based on the differential partitioning of the sample components between a stationary phase (typically polar silica gel) and a liquid mobile phase that percolates through it.[4][5] Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly with the mobile phase.[5]
A specific challenge with β-keto esters like this compound is their existence as a mixture of keto-enol tautomers. This equilibrium can sometimes lead to band broadening or the appearance of tailing peaks during chromatography.[6][7] Furthermore, the acidic nature of standard silica gel can potentially cause degradation of sensitive compounds.[6][8] This protocol is designed to mitigate these challenges and ensure a high-resolution separation.
Pre-Purification: Mobile Phase Optimization via TLC
Before committing the bulk of the crude material to a column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[9][10] TLC is a rapid and inexpensive method that serves as an excellent predictor for column chromatography behavior when the same stationary phase is used.[11] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[10][12] This Rf range ensures that the compound does not elute too quickly (co-eluting with impurities) or too slowly (leading to band diffusion and excessive solvent usage).
TLC Protocol
-
Plate Preparation: On a silica gel TLC plate, gently draw a starting line in pencil approximately 1 cm from the bottom edge.
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of this solution onto the starting line.[5]
-
Developing the Plate: Prepare a series of test solvent systems. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][13]
-
Test Systems: 10:1, 5:1, 2:1 (Hexanes:Ethyl Acetate)
-
-
Elution: Place a small amount of the chosen test solvent system into a developing chamber (a covered beaker with filter paper works well) to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[5] Cover the chamber to maintain a saturated atmosphere.[12]
-
Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12]
-
-
Optimization: Adjust the solvent ratio until the target Rf of ~0.3 is achieved.
-
If Rf is too high (spot runs too fast), decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes).
-
If Rf is too low (spot barely moves), increase the polarity (i.e., increase the proportion of ethyl acetate).
-
Detailed Column Chromatography Protocol
This protocol outlines the purification of this compound using a standard glass column and silica gel.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, standard grade, particle size 0.040-0.063 mm (230-400 mesh) |
| Mobile Phase | Hexanes and Ethyl Acetate (HPLC grade or distilled) |
| Column | Glass chromatography column with stopcock |
| Sample Loading | Pipettes, Celite (for dry loading) |
| Collection | Test tubes, rack |
| Analysis | TLC plates, UV lamp |
| Solvent Removal | Rotary Evaporator |
| Miscellaneous | Cotton or glass wool, sand, beakers, flasks, clamps |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, and add a thin layer (approx. 1 cm) of sand.[14]
-
Close the stopcock.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[8] The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to prevent spillage.[15]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed and dislodge any air bubbles.[15]
-
Continuously add slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g sample).
-
Crucially, never let the top of the silica bed run dry. [15] Once packed, drain the solvent until it is just level with the top of the silica, then add another thin layer of sand to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.[8] This method typically provides better resolution than direct liquid loading.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Maintain a constant head of solvent above the silica bed. Apply gentle air pressure if necessary to achieve a steady flow rate.[14]
-
Begin collecting the eluate in sequentially numbered test tubes.[14]
-
If impurities are very close in polarity, a gradient elution may be beneficial. Start with a less polar solvent mixture (e.g., 20:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) over the course of the separation.[8][16]
-
-
Monitoring and Isolation:
-
Periodically, spot fractions onto a TLC plate to monitor the separation. A multi-spotter can be used to analyze several fractions on a single plate.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an oil.
-
Principle of Separation Diagram
Caption: Separation of polar and non-polar compounds on a silica gel surface.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.[8] |
| Poor separation (overlapping spots) | 1. Mobile phase is too polar. 2. Column was poorly packed (channels). 3. Sample was overloaded. | 1. Decrease the mobile phase polarity. 2. Repack the column carefully. 3. Use a larger column or less sample. |
| Broad or tailing peaks | 1. Keto-enol tautomerism.[6] 2. Acid-catalyzed degradation on silica. | 1. This is an inherent property; ensure good packing and consistent flow. 2. Deactivate the silica gel by preparing the slurry in a solvent containing a small amount (0.5-1%) of triethylamine.[6][8] |
| Cracked or fissured silica bed | The column ran dry or solvent composition was changed too abruptly. | The run is likely compromised. The column must be repacked. Always maintain the solvent level above the silica bed. |
Safety Precautions
-
Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.
-
Organic Solvents: Hexanes and ethyl acetate are flammable and should be handled away from ignition sources. Use in a fume hood to avoid inhaling vapors.[2]
-
Pressurized Systems: When using air pressure to speed up elution, ensure the pressure is low and the glassware has no defects. Use a blast shield if possible.
References
- 1. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. orgsyn.org [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Claisen Condensation for Ethyl 3-oxo-3-(o-tolyl)propanoate Synthesis
Welcome to the technical support center for optimizing the synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate via the Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their product. Here, we will delve into common experimental challenges and provide evidence-based troubleshooting strategies.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, offering step-by-step protocols to get your reaction back on track.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields in a Claisen condensation are often traced back to a few critical factors. The reaction's success hinges on the efficient formation of the ester enolate and its subsequent nucleophilic attack.[1]
Troubleshooting Protocol: Investigating Low Yield
-
Re-evaluate Your Base: The choice and quantity of the base are paramount.[2]
-
Strength: A sufficiently strong base is required to deprotonate the α-carbon of the ester.[3] For the synthesis of this compound, sodium ethoxide (NaOEt) is a common choice. Using a weaker base may result in incomplete enolate formation.
-
Stoichiometry: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[3] This is because the resulting β-keto ester is more acidic than the starting alcohol and will be deprotonated by the alkoxide base. This final deprotonation step is what drives the reaction to completion.[4][5]
-
-
Ensure Anhydrous Conditions: The presence of water can lead to saponification (hydrolysis) of the ester starting material and/or the β-keto ester product, significantly reducing your yield.[6]
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Handle hygroscopic bases (like sodium ethoxide) in a glovebox or under an inert atmosphere.
-
-
Check Reagent Purity: Impurities in either the ethyl acetate or the ethyl 2-methylbenzoate can interfere with the reaction.
-
Consider purifying your starting materials, for instance, by distillation.
-
Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
Side product formation is a common challenge. In the context of this specific crossed Claisen condensation, the primary side reactions to consider are self-condensation of ethyl acetate and hydrolysis.
Troubleshooting Protocol: Minimizing Side Reactions
-
Control the Order of Reagent Addition: To favor the desired crossed condensation, the enolate of ethyl acetate should preferentially react with ethyl 2-methylbenzoate.
-
A common strategy is to slowly add the ethyl acetate to a mixture of the base and ethyl 2-methylbenzoate. This ensures that the concentration of the ethyl acetate enolate is always low, minimizing its self-condensation.
-
-
Prevent Transesterification: This occurs when the alkoxide base does not match the alkoxy group of the ester.[6][7] For example, using sodium methoxide with ethyl esters can lead to the formation of methyl esters as byproducts.
-
Rule of Thumb: Always match the alkoxide base to the alcohol portion of your ester. For ethyl esters, use sodium ethoxide.[6]
-
Q3: The reaction seems to stall and doesn't go to completion. What can I do?
An incomplete reaction can be frustrating. Assuming you've addressed the common issues of base strength and anhydrous conditions, other factors may be at play.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Temperature and Reaction Time: While Claisen condensations are often run at room temperature or with gentle heating, the optimal conditions can vary.
-
If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction closely by TLC to avoid decomposition.
-
Ensure the reaction is allowed to stir for a sufficient duration. Some condensations may require several hours to reach completion.
-
-
Solvent Choice: The solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate.
-
Ethanol is a common solvent for reactions using sodium ethoxide. However, in some cases, a switch to a polar aprotic solvent like tetrahydrofuran (THF) has been shown to dramatically decrease reaction times.[8]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions about the Claisen condensation.
What is the fundamental mechanism of the Claisen condensation?
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base.[3] The product is a β-keto ester.[4][9] The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a nucleophilic enolate.[10]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.[10]
-
Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to form the β-keto ester.[10]
-
Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base, which drives the reaction to completion.[10]
-
Protonation: An acidic workup in the final step protonates the enolate to yield the final β-keto ester product.[11]
Why is a full equivalent of base necessary?
A full equivalent of base is required because the β-keto ester product is significantly more acidic than the starting ester.[12] The alkoxide base will deprotonate the product, forming a resonance-stabilized enolate. This acid-base reaction is thermodynamically favorable and pulls the entire reaction equilibrium towards the product side.[4][5]
Can I use sodium hydroxide as a base?
No, using hydroxide bases like NaOH is not recommended for Claisen condensations.[6][11] Hydroxide ions will cause saponification (hydrolysis) of the ester starting material and/or product, leading to the formation of a carboxylate salt and significantly reducing the yield of the desired β-keto ester.[6]
What is a "crossed" Claisen condensation?
A crossed Claisen condensation involves two different ester partners.[2] To be synthetically useful and avoid a mixture of four different products, one of the esters should not have any α-hydrogens, making it unable to form an enolate.[2][13] In the synthesis of this compound, ethyl 2-methylbenzoate serves as the non-enolizable ester.
III. Data Presentation & Visualization
Table 1: Troubleshooting Summary for Low Yield of this compound
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Base Strength/Amount | Use at least one full equivalent of a strong base like sodium ethoxide. | A stoichiometric amount of a strong base is necessary to drive the reaction equilibrium forward by deprotonating the β-keto ester product.[3][4] |
| Presence of Water | Ensure all glassware and solvents are rigorously dried. | Water leads to the saponification of the ester, an irreversible side reaction that consumes starting material and product.[6] |
| Impure Reagents | Purify starting esters (e.g., by distillation) before use. | Impurities can inhibit the reaction or lead to unwanted side products. |
| Suboptimal Reaction Temperature | Gently heat the reaction mixture and monitor by TLC. | Increasing the temperature can overcome activation energy barriers and increase the reaction rate. |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 2: Claisen Condensation Mechanism
Caption: The five key steps of the Claisen condensation mechanism.
IV. Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a generalized starting point and may require further optimization based on your specific laboratory conditions.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
-
Reaction:
-
To the freshly prepared sodium ethoxide solution, add ethyl 2-methylbenzoate (1.0 equivalent).
-
Slowly add ethyl acetate (1.2 equivalents) dropwise via the addition funnel over 30-60 minutes while stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the excess base and protonate the product enolate.[14]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
V. References
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from --INVALID-LINK--
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from --INVALID-LINK--
-
Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation [Table]. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from --INVALID-LINK--
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from --INVALID-LINK--
-
JoVE. (2025, May 22). Aldol Condensation vs Claisen Condensation. Retrieved from --INVALID-LINK--
-
BIOSYNCE. (n.d.). This compound CAS 51725-82-7. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from --INVALID-LINK--
-
jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Claisen Condensation of β-Keto Esters. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(m-tolyl)propanoate. Retrieved from --INVALID-LINK--
-
J&K Scientific. (n.d.). This compound, 97% | 51725-82-7. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from --INVALID-LINK--
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 27835-00-3 | Ethyl 3-oxo-3-(p-tolyl)propanoate. Retrieved from --INVALID-LINK--
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from --INVALID-LINK--
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from --INVALID-LINK--
-
Apical Scientific Sdn. Bhd. (n.d.). Ethyl 3-Oxo-3-(p-tolyl)propionate, 5g, [Purity: >95.0%(GC)(T)]. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl 3-oxo-3-(m-tolyl)propanoate. Retrieved from --INVALID-LINK--
References
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. youtube.com [youtube.com]
- 8. celonpharma.com [celonpharma.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 14. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Common side products in the synthesis of aromatic β-keto esters
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of aromatic β-keto esters. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, focusing on the identification and mitigation of side products. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Isolating Your Target from Common Impurities
This section addresses specific experimental observations and provides a step-by-step guide to diagnose and resolve the underlying issues.
Q1: My NMR spectrum shows a significant amount of a simple aromatic ketone (e.g., acetophenone) instead of my β-keto ester. What happened?
A1: This is a classic sign of product decarboxylation.
-
Causality: The desired β-keto ester product can undergo hydrolysis to form a β-keto acid, especially during acidic or basic aqueous workup.[1] This β-keto acid intermediate is often unstable and readily loses carbon dioxide (CO₂), particularly with gentle heating, to yield a ketone.[2][3] The reaction proceeds through a stable, six-membered cyclic transition state, which makes this process highly favorable.[3]
-
Preventative Measures:
-
Minimize Water: Ensure all reagents and solvents are scrupulously dry. The Claisen condensation is sensitive to moisture, which can hydrolyze the starting ester or the product.
-
Careful Workup: When neutralizing the reaction, perform the acidification at low temperatures (0-5 °C) and work quickly. Avoid prolonged exposure to acidic or basic aqueous conditions.[4]
-
Temperature Control: Avoid heating the reaction mixture during workup or purification if possible. If distillation is necessary, use high vacuum to keep the temperature low.
-
pH Management: The decarboxylation process is often faster under acidic conditions.[5] Maintaining a neutral or slightly basic pH during extraction and storage can enhance the stability of the β-keto ester.[5]
-
Q2: I'm performing a crossed Claisen reaction with ethyl acetate and ethyl benzoate, but I'm getting a lot of ethyl acetoacetate.
A2: You are observing the self-condensation of your enolizable ester.
-
Causality: In a crossed Claisen condensation, the goal is for the enolate of one ester (the enolizable partner, like ethyl acetate) to react with a second, non-enolizable ester (like ethyl benzoate).[6][7] However, the enolate of ethyl acetate can also react with another molecule of ethyl acetate. If the concentration of the enolizable ester is too high, this self-condensation reaction becomes a significant competing pathway.[6][8]
-
Troubleshooting & Optimization:
-
Slow Addition: The most effective strategy is to add the enolizable ester (ethyl acetate) slowly to a mixture of the base and the non-enolizable aromatic ester (ethyl benzoate).[6][9] This keeps the instantaneous concentration of the enolate low, ensuring it is more likely to encounter and react with the more abundant aromatic ester.[9]
-
Use an Excess of the Non-Enolizable Ester: Using the aromatic ester as the limiting reagent's counterpart in excess can statistically favor the desired crossed reaction.[8][10]
-
Choice of Base: For challenging crossed Claisen reactions, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of the aliphatic ester before adding the aromatic ester can provide greater control and minimize self-condensation.[11]
-
Q3: My reaction is complete, but I have a mixture of ethyl and methyl esters in my product. Why?
A3: This is a clear case of transesterification.
-
Causality: Transesterification occurs when the alkoxide base used in the reaction does not match the alkoxy group of the starting ester(s).[12][13] For example, using sodium methoxide (NaOMe) with ethyl benzoate will lead to the formation of methyl benzoate and ethanol. This scrambling of alkoxy groups results in a mixture of products.[14][15]
-
Preventative Measures:
-
Match Base to Ester: Always use an alkoxide base that corresponds to the alcohol portion of your ester. For ethyl esters, use sodium ethoxide (NaOEt). For methyl esters, use sodium methoxide (NaOMe).[13][14]
-
Anhydrous Conditions: Ensure the alcohol used to prepare the alkoxide (or used as a solvent) is anhydrous. Any water present can lead to hydrolysis, and different alcohols can participate in transesterification.
-
Q4: My mass spectrometry results show a peak corresponding to a di-acylated product. How can this be avoided?
A4: This indicates further reaction of your β-keto ester product.
-
Causality: The product β-keto ester is itself enolizable. The methylene protons between the two carbonyl groups are quite acidic (pKa ≈ 11 in DMSO).[16] The enolate of the product can be acylated again by the aromatic ester or acyl chloride, leading to side products. This can result in either C-acylation (at the central carbon) or O-acylation (at the enolate oxygen), depending on the reaction conditions and acylating agent.[16][17][18]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry between your enolizable ester and your acylating agent. Avoid a large excess of the acylating species.
-
Base Stoichiometry: The Claisen condensation requires a full equivalent of base because the final step is the deprotonation of the product, which drives the reaction to completion.[19][20] Using slightly more than one equivalent can help ensure the reaction goes to completion without leaving excess base to promote side reactions during workup.
-
Reverse Addition: In some cases, adding the base to the mixture of esters can help control the reaction, though slow addition of the enolizable ester is generally preferred.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of aromatic β-keto esters?
The most common method is the Crossed Claisen Condensation . This reaction involves an enolizable aliphatic ester (e.g., ethyl acetate) and a non-enolizable aromatic ester (e.g., ethyl benzoate). The key steps are:
-
Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from the aliphatic ester to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic ester.
-
Elimination: The resulting tetrahedral intermediate collapses, expelling the alkoxide leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The product is deprotonated by the alkoxide base at the highly acidic methylene position between the two carbonyls. This final, irreversible acid-base step drives the reaction equilibrium toward the product.[13] An acidic workup is required to neutralize the enolate and isolate the final product.[8]
Q2: Which base is best for synthesizing aromatic β-keto esters?
The choice of base is critical for minimizing side reactions.
| Base Type | Example | Pros | Cons & Common Side Products |
| Alkoxides | NaOEt, NaOMe | Inexpensive, traditional choice. | Transesterification if base doesn't match ester.[13] Not strong enough to fully deprotonate ester, leading to equilibrium conditions that can allow for self-condensation . |
| Metal Hydrides | NaH | Strong, non-nucleophilic, avoids transesterification. Generates H₂ gas. | Can be difficult to handle (mineral oil dispersion). Reaction can be heterogeneous and sometimes sluggish.[21] |
| Amide Bases | LDA, LiHMDS | Very strong, non-nucleophilic, kinetically controlled enolate formation. | Requires cryogenic temperatures (-78 °C). More expensive. Can be too basic for substrates with other acidic protons.[11] |
For most standard crossed Claisen reactions, sodium ethoxide (for ethyl esters) or sodium hydride are the most common and effective choices.[7]
Q3: How do I effectively purify my aromatic β-keto ester?
Purification can be challenging due to the potential for thermal degradation (decarboxylation).
-
Column Chromatography: This is often the preferred method. A silica gel column can effectively separate the desired β-keto ester from unreacted starting materials and nonpolar side products. A typical eluent system is a gradient of ethyl acetate in hexanes.[22][23]
-
Vacuum Distillation: This can be effective if the boiling points of the product and impurities are sufficiently different.[4][24] However, it is crucial to use a high-quality vacuum to keep the distillation temperature as low as possible to prevent decarboxylation.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Visualized Mechanisms & Workflows
Crossed Claisen Condensation & Side Reactions
This diagram illustrates the main reaction pathway for a crossed Claisen condensation and highlights where common side reactions diverge.
Caption: Main and side reaction pathways in a crossed Claisen condensation.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues based on your analytical results.
Caption: A diagnostic flowchart for troubleshooting side product formation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzoylacetate via Crossed Claisen Condensation
This protocol is a representative procedure for the synthesis of a common aromatic β-keto ester.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and an addition funnel.
-
Reagents: In the flask, place sodium ethoxide (1.0 eq) and anhydrous toluene. Add ethyl benzoate (1.0 eq) to the flask.
-
Slow Addition: Fill the addition funnel with ethyl acetate (1.0 eq) diluted in a small amount of anhydrous toluene.
-
Reaction: While stirring the flask contents, add the ethyl acetate solution dropwise over 1-2 hours. A precipitate of the sodium enolate salt of the product should form.
-
Completion: After the addition is complete, gently warm the mixture (e.g., to 50 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add cold, dilute acetic acid or HCl (e.g., 1M) with vigorous stirring until the mixture is neutral or slightly acidic (pH ~6-7).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient).
(This protocol is a generalized representation based on established procedures such as those found in Organic Syntheses.[4][24][25])
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 hexanes:ethyl acetate). Unreacted aromatic ester and other nonpolar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the desired aromatic β-keto ester.[22]
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 15. pearson.com [pearson.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. O- and C-acylation of some carbohydrate enolates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. orgsyn.org [orgsyn.org]
- 23. cup.edu.cn [cup.edu.cn]
- 24. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Self-Condensation in Mixed Claisen Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for mixed (or crossed) Claisen condensation reactions. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this guide to address the common challenge of minimizing undesired self-condensation byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your mixed Claisen condensation experiments, providing explanations and actionable solutions.
Problem 1: My reaction is yielding a significant amount of the self-condensation product from my enolizable ester.
Possible Cause & Explanation:
When two different esters that can both form enolates are reacted together, a mixture of four possible products can be formed, significantly reducing the yield of the desired crossed product.[1][2] This occurs because the enolate of each ester can react with both itself (self-condensation) and the other ester (crossed condensation).
Solutions:
-
Utilize a Non-Enolizable Ester: The most effective strategy is to use one ester that lacks α-hydrogens.[3][4] This ester can only act as the electrophilic acceptor, as it cannot form an enolate.[5] Common examples of non-enolizable esters include:
-
Control Stoichiometry: Use an excess of the non-enolizable ester.[1][5] This increases the probability that the enolate formed from the enolizable ester will react with the non-enolizable partner, which is present in a higher concentration.
-
Method of Addition: Slowly add the enolizable ester to a mixture of the base and the non-enolizable ester.[6][7] This technique keeps the instantaneous concentration of the enolizable ester low, statistically favoring the reaction with the abundant non-enolizable ester and minimizing self-condensation.[6]
Problem 2: I'm using a non-enolizable ester, but I'm still observing low yields of the desired product.
Possible Cause & Explanation:
Even when using a non-enolizable ester, other factors can influence the reaction's success. The choice of base and reaction conditions are critical. For instance, the base must be strong enough to deprotonate the enolizable ester but should not interfere with the reaction through side reactions.[8]
Solutions:
-
Optimize Your Base:
-
Alkoxide Bases: When using an alkoxide base (e.g., sodium ethoxide), it is crucial that the alcohol part of the base matches the alcohol part of the ester to prevent transesterification side reactions.[9]
-
Stronger, Non-Nucleophilic Bases: For a more controlled reaction, consider using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[8] LDA can quantitatively convert the enolizable ester into its enolate form before the addition of the second ester, a strategy known as a directed Claisen condensation.[10] This pre-formation of the enolate ensures it will act as the nucleophile.
-
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous (dry) conditions.[11] Any moisture can hydrolyze the ester starting materials or the β-keto ester product.
-
Temperature Control: Claisen condensations are typically run at temperatures ranging from 0°C to room temperature.[11] For directed condensations using strong bases like LDA, lower temperatures (e.g., -78°C) are often employed during enolate formation to prevent side reactions.
Problem 3: My reaction between a ketone and an ester is not selective.
Possible Cause & Explanation:
When performing a Claisen-like condensation between a ketone and an ester, the relative acidities of the α-hydrogens determine which species will predominantly form the enolate. Ketones are generally more acidic (pKa ≈ 20) than esters (pKa ≈ 25), meaning the ketone will be preferentially deprotonated to act as the nucleophile.[12]
Solutions:
-
Leverage Acidity Differences: This inherent difference in acidity can be used to your advantage. The ketone will serve as the enolate donor, and the ester will be the electrophilic acceptor.[13]
-
Use a Non-Enolizable Ester (Recommended): To further enhance selectivity and prevent any potential self-condensation of the ester (however minor), it is still best practice to use a non-enolizable ester in these mixed reactions.[12]
-
Directed Approach with Pre-formed Enolates: For ultimate control, pre-form the ketone enolate using a strong base like LDA at low temperature, and then slowly add the ester.[10]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the principles and practices of mixed Claisen condensations.
Q1: What is the fundamental principle behind minimizing self-condensation in a mixed Claisen reaction?
The core principle is to ensure that only one of the reacting partners can act as the nucleophile (enolate donor).[5] This is most effectively achieved by selecting one reactant that cannot form an enolate, meaning it has no α-hydrogens.[3][4] This reactant is forced to be the electrophile (acceptor).
Q2: Why is a stoichiometric amount of base required for a Claisen condensation?
The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-keto ester product by the alkoxide base.[5][14] This product is significantly more acidic (pKa ≈ 11) than the starting ester or the alcohol byproduct.[5] This final, essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[2][14] Without a full equivalent of base to deprotonate the product, the equilibrium will not favor product formation.[15]
Q3: Can I use two different enolizable esters and still achieve a good yield of a single product?
Generally, this is not synthetically useful as it leads to a complex mixture of four products.[2][7] However, a "directed" Claisen condensation can be employed. This involves using a strong, non-nucleophilic base like LDA to quantitatively form the enolate of one ester before introducing the second ester.[10][16] This ensures that the pre-formed enolate acts as the nucleophile and reacts with the subsequently added ester, which acts as the electrophile.
Q4: What is a "directed" Claisen condensation and when should I use it?
A directed Claisen condensation involves the pre-formation of an ester or ketone enolate using a strong, non-nucleophilic base (like LDA) at low temperatures.[10] The electrophilic partner is then added slowly to the solution of the enolate. This method provides excellent control over which partner acts as the nucleophile and is particularly useful when:
-
You need to react two different enolizable esters.
-
You want to ensure a specific ketone acts as the nucleophile in a reaction with an ester.
Data & Protocols
Table 1: Comparison of Strategies to Minimize Self-Condensation
| Strategy | Principle | Key Advantages | Considerations |
| Use of Non-Enolizable Ester | One reactant cannot form an enolate and must act as the electrophile.[4] | Simple experimental setup; avoids complex mixtures.[3] | Limited to reactions where a suitable non-enolizable partner is available. |
| Stoichiometric Control | An excess of the non-enolizable partner increases the probability of the desired cross-reaction.[1] | Can improve yields when using a non-enolizable ester. | May not completely eliminate self-condensation; requires careful measurement. |
| Controlled Addition | Slow addition of the enolizable component keeps its concentration low, favoring reaction with the more abundant partner.[6][7] | Simple to implement; reduces the statistical likelihood of self-condensation.[6] | Requires careful control of addition rate. |
| Directed Condensation (Pre-formed Enolate) | Quantitative formation of one enolate with a strong base (e.g., LDA) before adding the electrophile.[10] | Offers the highest level of control; allows for the reaction of two enolizable partners.[16] | Requires anhydrous conditions, inert atmosphere, and careful temperature control. |
Experimental Protocol: Directed Mixed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate
This protocol describes a directed approach to synthesize ethyl benzoylacetate, minimizing the self-condensation of ethyl acetate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl benzoate
-
Aqueous acid (e.g., 1M HCl) for workup
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78°C for 30 minutes to form LDA.
-
Enolate Formation: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Condensation: Add ethyl benzoate (1.2 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding it to a beaker of cold aqueous acid (e.g., 1M HCl).
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester. The product can then be purified by standard methods such as column chromatography or distillation.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in a Mixed Claisen Reaction
This diagram illustrates the possible products when two different enolizable esters (Ester A and Ester B) are reacted under standard Claisen conditions.
Caption: Four potential products in an uncontrolled mixed Claisen reaction.
Diagram 2: Decision Workflow for Minimizing Self-Condensation
This workflow guides the selection of an appropriate strategy based on the nature of the starting materials.
Caption: A decision tree for selecting the optimal reaction strategy.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting low conversion rates in Ethyl 3-oxo-3-(o-tolyl)propanoate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this specific crossed Claisen condensation. We will move beyond simple procedural steps to explore the mechanistic reasoning behind common failures and provide robust, field-proven solutions.
The synthesis of β-keto esters like this compound is a cornerstone reaction in the construction of more complex molecular architectures for pharmaceuticals and fine chemicals.[1][2] The reaction is typically a crossed Claisen condensation between an ester enolate and a non-enolizable ketone or ester. In this case, the reaction involves the condensation of an o-tolyl carbonyl compound with an ethyl ester. The presence of the ortho-methyl group on the tolyl ring introduces specific steric challenges that can often be the source of poor yields. This guide will help you navigate these complexities.
Reference Protocol: Crossed Claisen Condensation for this compound
This protocol outlines a standard procedure using a strong, non-alkoxide base to mitigate common side reactions and drive the condensation to completion.
Materials:
-
o-Methylacetophenone (1.0 eq)
-
Diethyl carbonate (2.0-3.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon gas. Maintain a positive inert atmosphere throughout the reaction.
-
Base Suspension: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a nitrogen inlet), suspend the sodium hydride (1.5 eq) in anhydrous toluene.
-
Reagent Addition: A mixture of o-methylacetophenone (1.0 eq) and diethyl carbonate (2.0-3.0 eq) is added dropwise to the stirred NaH suspension at room temperature over 30-45 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, the reaction mixture is heated to 60-80°C and stirred for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess base and protonate the product enolate. Continue adding acid until the mixture is acidic (pH ~2-3).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues leading to low conversion rates in a question-and-answer format.
Q1: My reaction shows very little or no product formation. What is the most likely cause?
A1: The most frequent culprit for a complete reaction failure is the presence of moisture, which inactivates the highly reactive base and enolate intermediates.
-
Causality: The Claisen condensation relies on a strong base to deprotonate the ester, forming a nucleophilic enolate.[3][4] Bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) react violently and irreversibly with water. If your solvent, glassware, or reagents are not scrupulously dry, the base will be consumed before it can deprotonate the ester, halting the reaction.[5]
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be distilled from a suitable drying agent (e.g., sodium/benzophenone) if not from a sealed bottle.
-
Reagents: Use fresh reagents. Diethyl carbonate can absorb moisture over time. o-Methylacetophenone should be distilled if its purity is in doubt.
-
Base Handling: Sodium hydride is particularly moisture-sensitive.[6][7] Handle it quickly in a dry environment (e.g., a glove box or under a strong inert gas flow). Ensure the mineral oil is removed by washing with dry hexanes if required by your specific protocol, though it is often left in for convenience.
-
Q2: I'm observing a low yield, and my starting material is only partially consumed. Should I use a stronger base or change the stoichiometry?
A2: This issue often points to an incomplete initial deprotonation or an unfavorable reaction equilibrium. Both the choice of base and stoichiometry are critical.
-
Causality: The key driving force for the Claisen condensation is the final, irreversible deprotonation of the newly formed β-keto ester product.[8][9][10] This product (pKa ≈ 11) is significantly more acidic than the starting ester (pKa ≈ 25) or the alcohol byproduct.[11] This final step requires a stoichiometric amount of base to pull the equilibrium towards the product side.[10][12] Using only a catalytic amount of base will result in poor yields.
-
Base Selection:
-
Sodium Ethoxide (NaOEt): This is a classic base for Claisen condensations. However, it can participate in reversible transesterification with your ethyl ester starting materials, which can complicate the reaction mixture.[13][14]
-
Sodium Hydride (NaH): This is often a superior choice.[6][7] As a non-nucleophilic base, it does not cause transesterification. Its reaction to form the enolate is irreversible (due to H₂ evolution), which can help overcome the activation energy barrier, especially with sterically hindered substrates like o-methylacetophenone.
-
-
Troubleshooting & Optimization:
-
Switch to NaH: If you are using NaOEt and getting low yields, switching to NaH is the most effective first step.
-
Ensure Stoichiometric Base: Use at least 1.1 to 1.5 equivalents of base relative to the limiting reagent (o-methylacetophenone). This ensures enough base is present to drive the final deprotonation.
-
Excess Ester: Use a 2-3 fold excess of the less valuable reagent, typically diethyl carbonate. According to Le Chatelier's principle, this pushes the reaction equilibrium towards the product.[15]
-
| Parameter | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Rationale |
| Base Type | Nucleophilic Alkoxide | Non-nucleophilic Hydride | NaH avoids potential transesterification side reactions.[14] |
| Reversibility | Enolate formation is reversible. | Enolate formation is irreversible (H₂ gas evolves). | Irreversibility helps drive the reaction forward.[6][7] |
| Stoichiometry | Stoichiometric (≥1 eq) | Stoichiometric (≥1 eq) | Required to deprotonate the final product and shift equilibrium.[10][12] |
| Typical Yield | Moderate | Often Higher | Stronger, non-interfering base generally improves conversion. |
Q3: I'm forming a product, but TLC/GC-MS analysis shows multiple side products. What are they and how can I avoid them?
A3: Besides the intended crossed-Claisen product, several side reactions can reduce your yield and complicate purification. The structure of your o-tolyl starting material makes self-condensation of the ketone a potential issue if reaction conditions are not optimized.
-
Potential Side Reactions:
-
Ketone Self-Condensation (Aldol): Although o-methylacetophenone is the intended electrophile, under strongly basic conditions, it can be deprotonated at the methyl group to form an enolate and undergo self-condensation.
-
Ester Self-Condensation: If you are using an enolizable ester like ethyl acetate instead of diethyl carbonate, it can react with itself to form ethyl acetoacetate.
-
Hydrolysis: If water is present, the base can catalyze the hydrolysis of the ester starting material or the β-keto ester product, leading to carboxylate salts.[13]
-
Decarboxylation: During acidic work-up, particularly if heated, the β-keto ester product can hydrolyze to a β-keto acid, which readily loses CO₂ to form a ketone (in this case, o-propylacetophenone).[16][17][18]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Q4: The ortho-methyl group seems to be hindering the reaction. How can I overcome this steric effect?
A4: The steric bulk of the ortho-methyl group can impede the approach of the nucleophilic ester enolate to the ketone's carbonyl carbon. Overcoming this requires optimizing reaction conditions to favor the desired reaction pathway.
-
Causality: Steric hindrance increases the activation energy of the nucleophilic attack step. To achieve a reasonable reaction rate and conversion, you need to provide enough energy or use more reactive species.
-
Optimization Strategies:
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80°C in toluene) can provide the necessary thermal energy to overcome the steric barrier. Monitor carefully for potential side reactions which may also accelerate at higher temperatures.
-
Use a More Reactive Base: As mentioned, switching from NaOEt to NaH creates a higher concentration of the enolate in an irreversible fashion, increasing the likelihood of a successful nucleophilic attack despite the steric hindrance.[6][7]
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (monitor by TLC/HPLC) to ensure it has reached completion. Sterically hindered reactions are often simply slower.
-
Q5: My purification by distillation is giving a low yield, and the product seems to be degrading. What's happening?
A5: The product, a β-keto ester, is susceptible to thermal degradation, especially if any acidic or basic impurities remain.
-
Causality: The β-keto ester can undergo decarboxylation if heated too strongly, especially in the presence of trace acid or base left over from the work-up.[16][17] The reaction proceeds via hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily loses CO₂.[19]
-
Purification Best Practices:
-
Thorough Work-up: Ensure your work-up is meticulous. Neutralize completely and wash thoroughly to remove all acidic and basic residues.
-
Vacuum Distillation: Purify the product under high vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
Column Chromatography: For smaller scales or heat-sensitive batches, purification by column chromatography on silica gel is a milder alternative to distillation.
-
Visualizing the Core Reaction: Claisen Condensation Mechanism
The following diagram illustrates the fundamental steps of the base-catalyzed crossed Claisen condensation.
References
- 1. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. byjus.com [byjus.com]
- 4. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
- 13. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Base Selection for the Synthesis of ortho-Substituted β-Keto Esters
Welcome to the technical support center dedicated to the nuanced challenge of synthesizing ortho-substituted β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific hurdles in this synthetic transformation. The inherent steric hindrance imposed by ortho substituents demands a departure from standard protocols, particularly concerning the choice of base. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities and optimize your reaction outcomes.
I. Understanding the Core Challenge: The Impact of ortho Substitution
The synthesis of β-keto esters, commonly achieved through a Claisen condensation, hinges on the formation of an ester enolate that subsequently attacks another ester molecule.[1][2] The presence of an ortho substituent on an aromatic ring attached to the ester introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the base required for deprotonation and the subsequent nucleophilic attack, often leading to low yields or reaction failure.[3] A recent study on the synthesis of β-keto ester analogues of AHL natural autoinducers highlighted the influence of ortho substitution on the interaction of these molecules with biological targets, underscoring the importance of successfully synthesizing these sterically hindered compounds.[4][5]
Troubleshooting Workflow for Low Yields
When faced with low yields in the synthesis of ortho-substituted β-keto esters, a systematic approach to troubleshooting is essential.[6][7] The following flowchart outlines a logical progression for identifying and resolving common issues.
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of ortho-substituted β-keto esters.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Claisen condensation with an ortho-substituted aromatic ester is failing or giving very low yields with standard bases like sodium ethoxide. Why is this happening and what should I do?
Answer:
Standard alkoxide bases like sodium ethoxide (NaOEt) are often ineffective for deprotonating esters with significant steric hindrance at the α-carbon, a common issue with ortho-substituted aromatic esters.[3] The bulk of the ortho substituent prevents the base from efficiently accessing the α-protons. Furthermore, alkoxide bases can participate in reversible transesterification side reactions, which can complicate the reaction mixture.[8][9]
Troubleshooting Steps:
-
Switch to a Stronger, Non-Nucleophilic, Sterically Hindered Base: The key is to use a base that is strong enough to deprotonate the ester but is too bulky to act as a nucleophile and attack the ester carbonyl.
-
Lithium diisopropylamide (LDA): LDA is a powerful, non-nucleophilic base that is excellent for creating ester enolates in a directed manner.[8] It is particularly useful in "crossed" Claisen condensations where one ester is pre-converted to its enolate before the addition of the second ester.[10]
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS): These are also strong, sterically hindered bases that can be very effective.[11]
-
-
Consider the Order of Addition: When using a strong, non-nucleophilic base, the order of addition is critical to avoid self-condensation of the enolizable ester.
-
Protocol: Slowly add the ortho-substituted ester to a solution of the strong base (e.g., LDA) at a low temperature (typically -78 °C) to form the enolate. Then, add the second ester (the electrophile) to the enolate solution.[10]
-
FAQ 2: I've switched to a stronger base like LDA, but my yields are still not optimal. What other reaction parameters can I adjust?
Answer:
Even with a suitable base, other factors can significantly impact the success of the reaction.
Optimization Parameters:
-
Temperature Control: The formation of the enolate with LDA is typically performed at -78 °C to minimize side reactions.[12] After the addition of the second ester, the reaction may need to be slowly warmed to room temperature to proceed to completion. Careful temperature management is crucial.[6]
-
Solvent Purity: Ensure that your solvent (commonly tetrahydrofuran, THF) is anhydrous.[6] The presence of water will quench the strong base and the enolate, halting the reaction.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Some sterically hindered reactions may require longer reaction times to reach completion.[7]
-
Stoichiometry: A slight excess of the base (e.g., 1.05-1.1 equivalents) is often used to ensure complete deprotonation of the ester.
FAQ 3: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?
Answer:
Side product formation is a common issue, especially when dealing with highly reactive intermediates.
Common Side Reactions and Solutions:
-
Self-Condensation: If the enolizable ester is not completely deprotonated before the addition of the electrophilic ester, it can react with itself.
-
Solution: Ensure slow addition of the ester to the LDA solution at low temperature to favor complete enolate formation.[10]
-
-
Transesterification: This is more of a concern with alkoxide bases but can still occur if the reaction is not properly controlled.[13][14]
-
Solution: Using a non-nucleophilic base like LDA or NaHMDS largely mitigates this issue.[8]
-
-
Decomposition: The β-keto ester product can be sensitive to the reaction conditions, especially if a strong base is present for an extended period.
-
Solution: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) once the reaction is complete to neutralize the remaining base and the enolate product.[1]
-
Data Presentation: Comparison of Common Bases for β-Keto Ester Synthesis
| Base | pKa of Conjugate Acid | Typical Use Case | Advantages | Disadvantages with ortho-Substituted Esters |
| Sodium Ethoxide (NaOEt) | ~16 | Classic Claisen condensation | Inexpensive, readily available | Ineffective due to steric hindrance; can cause transesterification.[3][8] |
| Sodium Hydride (NaH) | ~36 | General deprotonation | Strong base, avoids transesterification | Can be slow and heterogeneous; still may not be sufficient for highly hindered substrates.[15] |
| LDA | ~36 | Directed and crossed Claisen | Very strong, non-nucleophilic, fast deprotonation at low temperatures.[8] | Moisture-sensitive, requires careful handling and low temperatures. |
| NaHMDS/KHMDS | ~26 | Alternative to LDA | Strong, non-nucleophilic, good solubility | Moisture-sensitive, requires anhydrous conditions.[11] |
III. Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Crossed Claisen Condensation of an ortho-Substituted Ester
This protocol outlines a general method for the synthesis of a β-keto ester using an ortho-substituted ester and a second, non-enolizable ester (e.g., ethyl formate).
-
Apparatus Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.[6]
-
-
LDA Solution Preparation (or use of commercial solution):
-
In the reaction flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the ortho-substituted ester (1.0 eq.) in anhydrous THF.
-
Slowly add the ester solution to the LDA solution at -78 °C via a syringe pump over 30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Condensation Reaction:
-
Add the second ester (electrophile, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Diagram for Base Selection
Caption: A decision tree for selecting the appropriate base for the synthesis of β-keto esters based on substrate sterics.
IV. Concluding Remarks
The synthesis of ortho-substituted β-keto esters presents a formidable challenge that can be overcome with a rational approach to base selection and reaction optimization. Moving beyond standard alkoxide bases to stronger, non-nucleophilic alternatives like LDA is often the critical first step. Careful control of reaction parameters, including temperature, solvent purity, and stoichiometry, is paramount for achieving high yields and minimizing side reactions. This guide provides a framework for troubleshooting and optimizing these complex transformations, empowering researchers to access these valuable and sterically hindered building blocks.
V. References
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Retrieved from --INVALID-LINK--
-
Oregon State University. (n.d.). The Claisen Condensation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
Corral-Bautista, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from --INVALID-LINK--
-
S. Benetti, et al. (n.d.). Synthetic studies of β-ketoesters. Retrieved from --INVALID-LINK--
-
YouTube. (2021, September 11). Esters to Ketones, Part 2: Ionic Enolates. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products. Retrieved from --INVALID-LINK--
-
International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones. Retrieved from --INVALID-LINK--
-
YouTube. (2020, April 30). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for transesterification of b-ketoesters catalyzed by BF 3 etherate a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mastering .beta.-Keto Esters. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). troubleshooting low conversion in gamma-keto ester reactions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from --INVALID-LINK--
-
YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from --INVALID-LINK--
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation – Organic Chemistry II. Retrieved from --INVALID-LINK--
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. allstudyjournal.com [allstudyjournal.com]
- 15. Claisen Condensation [organic-chemistry.org]
Removal of unreacted starting materials from Ethyl 3-oxo-3-(o-tolyl)propanoate
An Application Scientist's Guide to Purifying Ethyl 3-oxo-3-(o-tolyl)propanoate
Technical Support Center: Troubleshooting & FAQs
Introduction
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester, a key intermediate in various synthetic pathways. As Senior Application Scientists, we understand that the removal of unreacted starting materials is a critical step that directly impacts yield, purity, and the success of subsequent reactions. This document provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the workup and purification of this compound, which is commonly synthesized via a Claisen condensation or related acylation of a ketone. The primary starting materials of concern are typically an o-tolyl acyl donor (like o-toluoyl chloride or methyl o-toluate) and an ethyl acetate enolate source (like ethyl acetoacetate or ethyl acetate).
Issue 1: My crude product is highly acidic and shows poor separation in the initial aqueous wash.
Plausible Cause: A significant amount of unreacted acidic starting material, most commonly o-toluic acid, is present. This can arise from the hydrolysis of the acyl donor (e.g., o-toluoyl chloride) during the reaction or workup. The acidity can lead to the formation of emulsions during basic washes, complicating phase separation.
Step-by-Step Troubleshooting Protocol:
-
Initial Quench & pH Adjustment: Instead of quenching the reaction mixture directly with a strong base, first quench with dilute, ice-cold hydrochloric acid (HCl) to neutralize any strong base used to form the enolate. This ensures your target compound remains in the organic phase.
-
Saturated Sodium Bicarbonate Wash: Perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). O-toluic acid (pKa ≈ 4.0) is readily deprotonated by the weakly basic bicarbonate solution (pKa of H₂CO₃ ≈ 6.4), forming sodium o-toluate, which is highly soluble in the aqueous layer. Your product, this compound, has a much higher pKa (≈ 11) and will remain protonated and in the organic layer.
-
Brine Wash: After the bicarbonate washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any minor emulsions and removes the bulk of the water from the organic phase before the drying step.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Workflow Diagram: Acidic Impurity Removal
Caption: Workflow for removing acidic impurities.
Issue 2: Post-distillation, my product is still contaminated with a high-boiling impurity.
Plausible Cause: The contaminant is likely unreacted ethyl acetoacetate or a similar β-keto ester starting material. These compounds have boiling points that can be close to the product, leading to co-distillation, especially under vacuum.
Comparative Boiling Points:
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Ethyl Acetoacetate | 181 | Can co-distill if vacuum is not optimized. |
| This compound | ~270-280 (Predicted) | Decomposes at atmospheric pressure; requires vacuum distillation. |
| o-Toluic Acid | 258-260 | Should be removed by extraction prior to distillation. |
Troubleshooting Protocol: Fractional Vacuum Distillation
-
High-Efficiency Apparatus: Employ a fractional distillation setup. A Vigreux column or a packed column (e.g., with Raschig rings) is essential to provide the theoretical plates needed for separating compounds with close boiling points.
-
Optimize Vacuum: A deep vacuum (e.g., < 1 mmHg) is critical. This lowers the boiling points of all components, increasing the boiling point differential and, more importantly, preventing thermal decomposition of the product.
-
Controlled Heating: Use a heating mantle with a stirrer and ensure smooth boiling by adding a magnetic stir bar or boiling chips. Avoid overheating, as this can lead to bumping and decomposition.
-
Collect Fractions: Monitor the head temperature closely.
-
Forerun: Collect the initial, lower-boiling fraction, which will be enriched in any remaining solvent and ethyl acetoacetate.
-
Heart Cut: Collect the fraction that distills at a stable, constant temperature. This is your purified product.
-
Tails: Stop the distillation before higher-boiling impurities or decomposition products begin to distill.
-
Issue 3: My final product is a yellow-to-brown oil, but literature suggests it should be a pale yellow solid or oil.
Plausible Cause: This often indicates thermal decomposition during distillation or the presence of colored impurities from side reactions. β-keto esters can be thermally sensitive. Additionally, prolonged exposure to base or acid during workup can cause side reactions.
Troubleshooting Protocol: Column Chromatography
When distillation fails to yield a product of sufficient purity or color, column chromatography is the preferred method.
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) System: A non-polar/polar solvent system is required. A common starting point is a mixture of hexane and ethyl acetate.
-
Gradient Elution:
-
Begin with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate). The product will elute from the column.
-
Unreacted starting materials like ethyl acetoacetate are more polar than the product and will elute later or can be flushed from the column with a higher polarity solvent after the product has been collected.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product before combining them.
Logical Relationship: Purification Choice
Caption: Decision tree for selecting a purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a weak base like sodium bicarbonate used for the wash instead of a strong base like sodium hydroxide?
A1: The key is selective deprotonation. The methylene protons of your product, this compound, are acidic (pKa ≈ 11). A strong base like sodium hydroxide (NaOH) is strong enough to deprotonate the product, forming its enolate. This would pull your product into the aqueous layer along with the acidic impurity, leading to significant product loss. Sodium bicarbonate is not basic enough to deprotonate the product but is sufficiently basic to deprotonate the more acidic carboxylic acid impurity (o-toluic acid, pKa ≈ 4.0). This chemical selectivity is a cornerstone of a successful extractive workup.
Q2: Can I use recrystallization to purify my product?
A2: It is possible, but often challenging if the product is an oil at room temperature. Some literature reports this compound as a low-melting solid. If your product solidifies upon purification, recrystallization can be an excellent final polishing step. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, would be a logical starting point. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures. However, for removing bulk unreacted starting materials, extraction and distillation or chromatography are generally more effective primary purification methods.
Q3: My NMR spectrum shows a complex mixture of tautomers. Is this normal?
A3: Yes, this is completely normal and expected. β-keto esters like this compound exist as a dynamic equilibrium between the keto and enol tautomers. The position of this equilibrium is highly dependent on the solvent used for the NMR analysis. In deuterated chloroform (CDCl₃), you will typically see distinct sets of peaks for both the keto and enol forms. This is not an indication of impurity but rather a fundamental chemical property of the molecule's structure.
Q4: How can I confirm that the impurity is indeed unreacted starting material?
A4: The most definitive way is to use analytical techniques to compare your crude and purified products against authentic samples of the starting materials.
-
Thin Layer Chromatography (TLC): Spot your crude product, the purified product, and the starting materials on the same TLC plate. Unreacted starting materials in the crude sample should have spots (Rf values) that correspond to the starting material standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H NMR spectrum of your product to the spectra of the starting materials. The characteristic peaks of the starting materials will be absent in the spectrum of the pure product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It can separate the components of your crude mixture and provide mass spectra to confirm their identities.
Technical Support Center: Maximizing Yields by Preventing Hydrolysis of Ethyl 3-oxo-3-(o-tolyl)propanoate During Workup
This technical guide provides in-depth troubleshooting and preventative strategies for the hydrolysis of Ethyl 3-oxo-3-(o-tolyl)propanoate, a common β-keto ester intermediate in pharmaceutical and fine chemical synthesis. Unwanted hydrolysis during the workup phase is a frequent cause of yield loss, converting the desired ester back to its corresponding carboxylic acid. This document offers practical, field-proven solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to hydrolysis during workup?
A1: this compound is a β-keto ester. The presence of the ketone group at the β-position relative to the ester makes the methylene protons (the -CH2- group between the two carbonyls) acidic.[1][2] This structural feature, while useful for many synthetic transformations, also makes the ester susceptible to both acid- and base-catalyzed hydrolysis during aqueous workup procedures.[3] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible under typical workup conditions.[3][4][5]
Q2: I've noticed a significant loss of my product after the aqueous wash. What are the tell-tale signs of hydrolysis?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected yield of your purified ester and the presence of a new, more polar compound.[6] You can confirm hydrolysis using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new spot with a lower Rf value (more polar) corresponding to the carboxylic acid byproduct, 3-oxo-3-(o-tolyl)propanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see a broad singlet characteristic of a carboxylic acid proton (-COOH), alongside the disappearance of the characteristic ethyl ester signals (a quartet and a triplet).
-
Infrared (IR) Spectroscopy: The IR spectrum might show a broad O-H stretch (typically around 2500-3300 cm⁻¹) from the carboxylic acid, overlapping with the C-H stretches, in addition to the expected ester and ketone carbonyl peaks.
Q3: Which steps in a standard workup are the most critical for causing hydrolysis?
A3: Aqueous wash steps present the highest risk. Specifically:
-
Neutralization with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize acidic catalysts or byproducts will significantly accelerate the rate of saponification.[4][6]
-
Prolonged Contact with Aqueous Layers: The longer your organic phase is in contact with any aqueous solution (acidic or basic), the greater the opportunity for hydrolysis to occur.[6]
-
Elevated Temperatures: Performing washes at room temperature or higher will increase the rate of hydrolysis. Chemical reactions, including hydrolysis, are highly temperature-dependent.[6]
Q4: Should I use a weak or strong base for neutralization?
A4: It is strongly recommended to use a mild, weak base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the preferred choice.[6] These weaker bases are sufficient to neutralize strong acid catalysts while minimizing the risk of base-catalyzed ester hydrolysis.[6] The reaction with bicarbonate can also be visually monitored by the cessation of CO₂ evolution.[6]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This decision tree will help you pinpoint the cause of hydrolysis in your workup and guide you to the appropriate solution.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
Hydrolysis Prevention: A Validated Workup Protocol
This protocol is designed to isolate this compound while minimizing hydrolytic decomposition.
Prerequisites:
-
Ensure all necessary solutions are prepared and pre-chilled before starting the workup.
-
Have an ice bath ready.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, immediately cool the reaction vessel to room temperature, and then submerge it in an ice bath to bring the temperature down to 0-5 °C. This slows down all reaction kinetics, including hydrolysis.[6]
-
Quenching (if applicable): If the reaction needs to be quenched, do so by slowly adding ice-cold water or a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl), while maintaining the temperature at 0-5 °C.
-
Solvent Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly and efficiently.
-
Neutralizing Wash: Wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, especially at the beginning, to safely release the CO₂ gas that evolves.[6]
-
Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases. This indicates that all acidic components have been neutralized.
-
-
Brine Wash: Wash the organic layer with ice-cold, saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in preventing emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure enough drying agent is used so that it no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept as low as possible (e.g., ≤ 40 °C) to prevent any potential thermal degradation.
Key Parameter Summary
| Parameter | High Risk for Hydrolysis | Recommended Condition for Prevention | Rationale |
| pH of Wash | Strong Base (pH > 10) or Strong Acid (pH < 4) | Mild Base (pH ~8-9), e.g., sat. NaHCO₃ | Strong bases are potent nucleophiles that directly attack the ester carbonyl, leading to rapid, irreversible saponification.[4] |
| Temperature | Room Temperature (~25°C) or higher | 0-5 °C (Ice Bath) | Lowering the temperature significantly reduces the rate of the hydrolysis reaction.[6] |
| Contact Time | Prolonged ( > 5-10 minutes per wash) | Brief & Efficient ( < 5 minutes per wash) | Minimizing the duration of contact between the ester and the aqueous phase reduces the extent of hydrolysis.[6] |
| Water Content | Anhydrous conditions not maintained | Use of brine wash and anhydrous drying agents | While hydrolysis requires water, ensuring anhydrous conditions post-extraction prevents further degradation.[7][8] |
Mechanistic Insight: Why Base-Catalyzed Hydrolysis is the Primary Concern
Base-catalyzed hydrolysis (saponification) is a major issue because it is essentially an irreversible process under the reaction conditions.
Caption: Simplified mechanism of base-catalyzed hydrolysis (saponification).
The process begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an ethoxide ion to form the carboxylic acid. However, in a basic solution, the newly formed carboxylic acid (a relatively strong acid) is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion).[4] This acid-base reaction is highly favorable and drives the overall reaction to completion, forming the carboxylate salt and ethanol.[4] This final step is effectively irreversible, preventing the reformation of the ester.
References
- 1. 2.imimg.com [2.imimg.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Addressing regio-selectivity issues in reactions of Ethyl 3-oxo-3-(o-tolyl)propanoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(o-tolyl)propanoate. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the critical issue of regioselectivity in its various chemical transformations. My aim is to equip you with the foundational knowledge and practical protocols necessary to navigate the complexities of enolate chemistry and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Guide - Navigating Regioselectivity Challenges
This section is dedicated to providing solutions for common experimental hurdles. Each question addresses a specific problem you might encounter and offers a detailed explanation of the underlying principles, along with actionable protocols.
Question 1: My alkylation of this compound is yielding a significant amount of the O-alkylated byproduct. How can I enhance the selectivity for C-alkylation?
Underlying Principle: The enolate of this compound is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). The ratio of C- to O-alkylation is a classic challenge in enolate chemistry and is highly dependent on several factors, including the nature of the counterion, the solvent, the electrophile, and the temperature.[1][2] Generally, conditions that favor a "harder" enolate oxygen will lead to O-alkylation, while conditions that promote a "softer" carbon nucleophile will favor C-alkylation.
Troubleshooting Protocol:
-
Choice of Base and Counterion:
-
Avoid: Sodium or potassium bases (e.g., NaH, KH, NaOEt, KOt-Bu) in polar aprotic solvents. These "free" ions with larger, softer cations tend to increase the proportion of O-alkylation.
-
Recommended: Utilize a lithium base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).[3] The small, hard lithium cation coordinates tightly with the oxygen atom of the enolate, reducing its nucleophilicity and sterically hindering O-alkylation, thereby favoring C-alkylation.[3]
-
-
Solvent System:
-
Avoid: Highly polar aprotic solvents like HMPA or DMF, which can solvate the cation and lead to a more "naked" and reactive oxygen anion.
-
Recommended: Employ non-polar or weakly polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O). These solvents do not effectively solvate the cation, maintaining the tight ion pair and promoting C-alkylation.[4]
-
-
Nature of the Electrophile:
-
Hard vs. Soft Acid-Base Theory: Softer electrophiles (e.g., alkyl iodides) tend to react at the softer carbon center, while harder electrophiles (e.g., alkyl bromides, chlorides, and especially silyl halides) are more prone to react at the harder oxygen center.[2]
-
Recommendation: If possible, use a softer alkylating agent. For instance, switching from an alkyl bromide to an alkyl iodide can significantly improve the C/O ratio in favor of C-alkylation.
-
-
Temperature Control:
-
Recommended: Conduct the enolate formation and alkylation at low temperatures (e.g., -78 °C).[4] This kinetically controlled condition favors the faster C-alkylation pathway.
-
Summary of Conditions to Favor C-Alkylation:
| Parameter | Recommended Condition | Rationale |
| Base | LDA or LiHMDS | Tightly coordinating Li+ cation shields the oxygen atom.[3] |
| Solvent | THF or Et2O | Minimizes solvation of the counterion, promoting a tight ion pair.[4] |
| Electrophile | Alkyl iodide > Alkyl bromide > Alkyl chloride | Softer electrophiles preferentially react at the softer carbon center. |
| Temperature | -78 °C | Favors the kinetic C-alkylation product.[4] |
Question 2: I am attempting an acylation reaction and observing a mixture of C-acylated and O-acylated (enol ester) products. How can I selectively obtain the C-acylated dicarbonyl compound?
Underlying Principle: Similar to alkylation, the C- versus O-acylation of β-keto esters is a well-known regioselectivity challenge.[5] The outcome is often dictated by the acylating agent and the reaction conditions. O-acylation is frequently the kinetically favored product, especially with highly reactive acylating agents.
Troubleshooting Protocol:
-
Acylating Agent:
-
Avoid: Highly reactive acylating agents like acyl chlorides in the presence of organic bases (e.g., triethylamine, pyridine), which often lead to the O-acylated product.[5]
-
Recommended: Consider using less reactive acylating agents such as acid anhydrides.
-
-
Catalyst and Reaction Conditions:
-
Recent advancements have shown that catalyst control can be highly effective. For example, a visible-light-induced reaction using a Lewis acid catalyst like a NiCl2·glyme complex with a bis(oxazoline) ligand has been shown to exclusively produce C-acylation products.[5][6]
-
In the absence of specialized catalysts, forming a magnesium enolate can be an effective strategy. Treating the β-keto ester with a magnesium base (e.g., magnesium ethoxide) or a Grignard reagent can chelate the enolate, promoting C-acylation.
-
Experimental Workflow for Promoting C-Acylation:
Caption: Workflow for favoring C-acylation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the reactivity of this compound.
What is regioselectivity and why is it a primary concern for this compound?
Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. For this compound, the key structural feature is the β-keto ester functionality. The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic (pKa ~11 in DMSO). Deprotonation with a base generates a resonance-stabilized enolate anion. This enolate has two nucleophilic centers: the α-carbon and the oxygen atom of the enolate. The ability of the enolate to react at either of these positions with an electrophile is what gives rise to the issue of regioselectivity. Controlling whether the reaction occurs at the carbon or the oxygen is crucial for achieving the desired product.
What are the key factors that determine the C/O selectivity in reactions of β-keto ester enolates?
The competition between C- and O-alkylation or acylation is governed by a set of interrelated factors:
-
The Counterion: Smaller, harder cations (like Li+) coordinate more tightly to the hard oxygen atom, favoring C-alkylation. Larger, softer cations (like K+ or Na+) result in a looser ion pair and more O-alkylation.[3]
-
The Solvent: Protic solvents can solvate both the cation and the enolate, but are generally avoided as they can protonate the enolate. Aprotic solvents are preferred. Polar aprotic solvents (e.g., DMSO, HMPA) solvate the cation, leading to a more reactive "naked" enolate and favoring O-alkylation. Less polar aprotic solvents (e.g., THF, diethyl ether) favor the aggregated ion pair, promoting C-alkylation.[4]
-
The Electrophile: According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles react faster with the hard oxygen atom, while soft electrophiles react faster with the soft carbon atom. For example, trimethylsilyl chloride (a hard electrophile) will predominantly give O-silylation, while methyl iodide (a soft electrophile) will favor C-alkylation.[2]
-
Temperature: Low temperatures (-78 °C) favor the kinetically controlled product, which is often the C-alkylated product.[4][7] Higher temperatures can allow for equilibration to the thermodynamically more stable product, which can sometimes be the O-alkylated product, particularly with certain electrophiles.[7]
Can you illustrate the competing C- vs. O-alkylation pathways?
Certainly. The following diagram illustrates the formation of the enolate and the subsequent competing reaction pathways with an electrophile (E+).
Caption: Competing C- and O-alkylation pathways.
By carefully selecting the reaction conditions as detailed in this guide, you can effectively steer your reactions towards the desired C-substituted product, minimizing the formation of unwanted O-substituted byproducts.
References
- 1. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-Controlled Regioselective Acylation of β-Ketoesters with α-Diazo Ketones Induced by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Regioselective Formation of Enolates [jove.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-oxo-3-(o-tolyl)propanoate: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-oxo-3-(o-tolyl)propanoate, a β-keto ester with significant synthetic utility. In the absence of a publicly available experimental spectrum for this specific isomer, we present a detailed spectral prediction grounded in established principles and supported by a comparative analysis with the structurally analogous Ethyl 3-oxo-3-phenylpropanoate. This approach not only facilitates the characterization of the title compound but also highlights the nuanced effects of aromatic substitution on NMR spectra.
The Structural Landscape: Keto-Enol Tautomerism
A critical feature of β-keto esters like this compound is their existence in a dynamic equilibrium between the keto and enol tautomers.[1] This equilibrium is often slow on the NMR timescale, allowing for the simultaneous observation of signals from both forms in the spectrum.[2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of the equilibrium is sensitive to factors such as solvent and temperature.[2] Understanding this tautomerism is fundamental to interpreting the compound's NMR spectra correctly.
Caption: Keto-enol tautomerism of this compound.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to show distinct sets of signals for the keto and enol forms. The integration of these signals provides a quantitative measure of the keto-enol ratio.
Keto Tautomer:
-
Ethyl Group (CH₃CH₂O-): A triplet integrating to 3H is expected around δ 1.2-1.4 ppm for the methyl protons, coupled to the adjacent methylene protons. The methylene protons should appear as a quartet around δ 4.1-4.3 ppm, integrating to 2H.
-
Methylene Group (-COCH₂CO-): A sharp singlet integrating to 2H is anticipated around δ 3.9-4.1 ppm. This active methylene group is flanked by two carbonyls, leading to a downfield shift.
-
o-Tolyl Group (Aromatic Protons): The four aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.2-7.8 ppm. The ortho-methyl group disrupts the symmetry, leading to distinct signals for each proton.
-
o-Tolyl Group (Methyl Protons): A singlet integrating to 3H is expected around δ 2.4-2.6 ppm.
Enol Tautomer:
-
Enolic OH: A broad singlet is predicted at a significantly downfield position, typically δ 12.0-13.0 ppm, due to strong intramolecular hydrogen bonding.
-
Vinyl Proton (=CH-): A singlet integrating to 1H is expected around δ 5.5-5.8 ppm.
-
Ethyl Group (CH₃CH₂O-): Similar to the keto form, a triplet (3H) and a quartet (2H) are expected, though their chemical shifts may be slightly different due to the change in the electronic environment.
-
o-Tolyl Group (Aromatic and Methyl Protons): The signals for the tolyl group in the enol form will be distinct from those of the keto form and will appear in similar regions.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will also display separate signals for the keto and enol tautomers.
Keto Tautomer:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone (~δ 200-205 ppm) and one for the ester (~δ 167-170 ppm).
-
Methylene Carbon (-COCH₂CO-): A signal around δ 45-50 ppm is predicted.
-
Ethyl Group Carbons: The -OCH₂- carbon should appear around δ 61-63 ppm, and the -CH₃ carbon around δ 14 ppm.
-
o-Tolyl Group Carbons: Six distinct aromatic carbon signals are expected, with the methyl-bearing carbon appearing around δ 138-140 ppm and the methyl carbon itself around δ 20-22 ppm.
Enol Tautomer:
-
Carbonyl Carbon (Ester): A signal around δ 170-175 ppm is anticipated.
-
Enolic Carbons: The C=O carbon of the enol will be shielded and appear around δ 180-185 ppm, while the vinyl =CH- carbon is expected around δ 90-95 ppm.
-
Ethyl and o-Tolyl Group Carbons: The chemical shifts for these carbons will be slightly different from their counterparts in the keto form.
Comparative Analysis: this compound vs. Ethyl 3-oxo-3-phenylpropanoate
To illustrate the influence of the ortho-methyl group, a comparison with Ethyl 3-oxo-3-phenylpropanoate is highly instructive. The primary differences in the NMR spectra will arise from the electronic and steric effects of the methyl substituent.
| Proton/Carbon | Ethyl 3-oxo-3-phenylpropanoate (Predicted/Observed) | This compound (Predicted) | Rationale for Difference |
| Aromatic Protons | Multiplets (δ 7.4-8.0 ppm)[3] | More complex multiplets (δ 7.2-7.8 ppm) | The ortho-methyl group breaks the symmetry of the aromatic ring, leading to more complex splitting patterns. The electron-donating nature of the methyl group may cause a slight upfield shift of the aromatic signals. |
| Aromatic Carbons | Fewer signals due to symmetry | More signals due to lack of symmetry | The ortho-methyl group removes the plane of symmetry present in the phenyl analog, resulting in a greater number of distinct aromatic carbon signals. |
| Keto/Enol Ratio | Varies with solvent | Potentially different ratio | The steric bulk of the ortho-methyl group may influence the planarity of the enol form, potentially shifting the keto-enol equilibrium. |
Table 1: Predicted ¹H and ¹³C NMR Spectral Comparison.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.[5]
-
For quantitative analysis, the use of an internal standard may be considered.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve high resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient relaxation delay (typically 5 times the longest T1) is crucial for accurate integration.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon and improve the signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and the keto-enol ratio.
Caption: Experimental workflow for NMR spectral analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of synthesized compounds like this compound. This guide provides a detailed predictive framework for its spectral features, emphasizing the importance of considering the keto-enol tautomerism. The comparative analysis with Ethyl 3-oxo-3-phenylpropanoate serves to highlight the subtle yet significant electronic and steric influences of the ortho-methyl group. By following the outlined experimental protocol, researchers can acquire high-quality NMR data to confidently characterize their target molecules, a critical step in advancing drug discovery and chemical synthesis.
References
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-oxo-3-(o-tolyl)propanoate: A Comparative Study of GC-MS and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 3-oxo-3-(o-tolyl)propanoate, a valuable β-keto ester intermediate in the synthesis of pharmaceuticals, demands rigorous analytical scrutiny.[1][2] The choice of analytical methodology is not merely a procedural step; it is a critical decision that impacts the accuracy, reliability, and efficiency of the entire development lifecycle.
This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this compound. We will move beyond a simple recitation of principles to explore the nuanced, analyte-specific considerations that drive methodological choices in a modern pharmaceutical laboratory.
The Decisive Factor: Understanding the Analyte
The selection of an optimal analytical technique begins with a thorough understanding of the analyte's physicochemical properties.[3] this compound (Molecular Weight: 206.24 g/mol [4]) is a semi-volatile organic compound. Key properties influencing our decision include:
-
Volatility and Thermal Stability : The compound has a reported boiling point of 110°C, making it sufficiently volatile for GC analysis.[4] However, β-keto esters can be susceptible to thermal degradation or unwanted reactions, such as transesterification, at elevated temperatures, a critical consideration for GC inlet conditions.[5][6]
-
Keto-Enol Tautomerism : As a β-keto ester, this molecule exists in a dynamic equilibrium between its keto and enol forms.[7] This phenomenon can lead to significant challenges in liquid chromatography, often resulting in broad or split peaks, which complicates quantification.[8]
-
Solubility : The compound's solubility in common organic solvents is a key parameter for sample preparation in both HPLC and GC. For HPLC, solubility in the mobile phase is essential.[3] Common solvents like acetonitrile and methanol are suitable for dissolving such organic compounds.[9]
These properties place this compound in an analytical gray area where both GC and HPLC present viable, yet distinct, advantages and challenges.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[10] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11]
Principle of Operation
In GC-MS, a liquid sample is injected into a heated inlet, where it vaporizes.[12] An inert carrier gas (the mobile phase) transports the vaporized sample through a long, thin column containing a stationary phase.[13] Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is largely dependent on their boiling points and polarity.[14] As separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z), providing a unique chemical fingerprint for identification.[13][15]
Experimental Protocol: GC-MS Purity Assay
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample.
- Dissolve in 10.0 mL of ethyl acetate to create a stock solution of ~2 mg/mL.
- Prepare a working standard by diluting the stock solution 1:100 with ethyl acetate to a final concentration of ~20 µg/mL.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A robust, modern GC system is required for reproducible results. |
| Injector | Split/Splitless Inlet | Provides flexibility for different sample concentrations. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte (Boiling Point 110°C) while minimizing the risk of thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas that provides good efficiency and is compatible with mass spectrometers.[15] |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-polarity column excellent for separating a wide range of semi-volatile organic compounds. Research has shown that tautomers of β-keto esters can be successfully separated on HP-5 columns.[5] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of the analytes at the head of the column. The ramp rate provides good separation of potential impurities from the main peak. The final hold ensures all components elute. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns, which are searchable against spectral libraries (e.g., NIST).[11] |
| Source Temperature | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard operating temperature to ensure stable mass analysis. |
| Scan Range | 35 - 400 m/z | Covers the molecular ion of the target analyte (206.24 m/z) and its expected fragments, while avoiding low-mass interferences from the carrier gas and solvent. |
Data Interpretation
The output consists of a total ion chromatogram (TIC), which plots signal intensity versus retention time.[11] The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The mass spectrum of the main peak should be extracted and compared to a reference spectrum or theoretical fragmentation pattern to confirm its identity. Impurities are identified by their unique retention times and mass spectra.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally unstable.[3][16] It separates components in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase.[17][18]
Principle of Operation
Separation in HPLC is based on the differential interactions of sample components with the stationary and mobile phases.[19] In reversed-phase HPLC (the most common mode), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] Polar compounds have less affinity for the stationary phase and elute earlier, while non-polar compounds are retained longer.[18] A detector, commonly a UV-Vis detector for compounds with a chromophore, measures the concentration of each component as it elutes.[17]
The Tautomerism Challenge
As previously noted, the keto-enol tautomerism of β-keto esters is a significant hurdle for HPLC.[8] The two forms can interconvert during chromatography, leading to poor peak shape. To overcome this, the equilibrium must be shifted to favor one form, typically the keto form. This is often achieved by acidifying the mobile phase to suppress enolization.[8]
Experimental Protocol: HPLC Purity Assay
1. Sample and Mobile Phase Preparation:
- Sample: Accurately weigh ~20 mg of the sample and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~2 mg/mL. Prepare a working standard of ~20 µg/mL by diluting with the same solvent mixture.
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Filter through a 0.45 µm membrane.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. Filter through a 0.45 µm membrane.
2. HPLC Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of high-pressure gradient elution is necessary for robust method performance. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | The tolyl group provides a strong chromophore. A DAD is preferred as it can assess peak purity by comparing spectra across the peak, which is a key part of method specificity validation.[20] |
| Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength of maximum absorbance. |
| Column | ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm | A high-quality, general-purpose C18 column provides excellent retention and separation for a wide range of moderately polar to non-polar compounds. |
| Column Temperature | 35°C | Operating at a slightly elevated and controlled temperature improves peak shape and run-to-run reproducibility by speeding up mass transfer kinetics and potentially accelerating tautomer interconversion to appear as a single peak.[8] |
| Mobile Phase | Gradient Elution | A gradient is used to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. |
| Gradient Program | Time (min): 0, B%: 40; Time (min): 20, B%: 95; Time (min): 25, B%: 95; Time (min): 25.1, B%: 40; Time (min): 30, B%: 40 | This gradient starts with sufficient organic modifier to retain the analyte and ramps up to elute any highly non-polar impurities before re-equilibrating the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation
The HPLC chromatogram plots detector response (absorbance) against retention time. Purity is determined by area percent normalization. The use of a DAD allows for peak purity analysis, which provides a higher degree of confidence that the main peak is not co-eluting with an impurity.[20]
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between these techniques depends on the specific goals of the analysis and the nature of the expected impurities.
Caption: Decision workflow for selecting between GC-MS and HPLC.
Comparative Data Summary
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds in the gas phase.[14] | Separation of soluble compounds in the liquid phase.[17] |
| Analyte Requirement | Volatile and thermally stable.[3] | Soluble in mobile phase; suitable for non-volatile/labile compounds.[21] |
| Identification Power | Excellent. Mass spectrum provides a structural fingerprint.[15] | Good. Based on retention time and UV spectrum (less specific).[22] |
| Sensitivity | Generally higher, especially in Selected Ion Monitoring (SIM) mode. | Good, but can be limited by the analyte's chromophore. |
| Key Challenge | Potential for on-column reactions or thermal degradation. | Keto-enol tautomerism can cause poor peak shape.[8] |
| Impurity Profile | Best for volatile impurities (e.g., residual solvents).[3] | Best for non-volatile impurities (e.g., polymers, degradation products).[23] |
| Analysis Speed | Often faster for simple mixtures.[3] | Can be longer due to gradient elution and re-equilibration. |
| Cost & Complexity | Higher initial cost; requires vacuum system and gas supply. | Lower initial cost; high solvent consumption.[23] |
Validation and Trustworthiness
Regardless of the chosen method, it must be validated to ensure it is suitable for its intended purpose.[24] According to ICH Q2(R1) guidelines, validation involves demonstrating:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[25] For HPLC, this is often demonstrated with a DAD for peak purity analysis; for GC-MS, it is inherent in the selectivity of the mass spectrometer.[20]
-
Accuracy : The closeness of test results to the true value.[24]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[25]
-
Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[26]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[20]
By rigorously validating the chosen method, we build a self-validating system that provides a high degree of assurance in the quality of the analytical data.[24]
Conclusion and Recommendation
Both GC-MS and HPLC are powerful and appropriate techniques for assessing the purity of this compound, but their strengths are applied to different aspects of quality control.
-
GC-MS is the superior choice for definitive identification and for analyzing volatile or semi-volatile impurities. Its high separation efficiency and the structural information from the mass spectrometer make it the gold standard for identifying unknown peaks.[3] It is particularly well-suited for detecting residual starting materials or low molecular weight by-products.
-
HPLC is the more robust and versatile choice for routine quality control and for detecting non-volatile or thermally labile impurities. While it faces the challenge of tautomerism, this can be managed with proper method development (e.g., acidified mobile phase). HPLC is indispensable for detecting potential degradation products or oligomers that would not be volatile enough for GC analysis.[21]
For comprehensive purity confirmation, a dual-method approach is often warranted in a drug development setting. However, if a single method must be chosen for routine analysis, HPLC with a Diode Array Detector is recommended . It provides a more complete picture of non-volatile impurities, which are often of greater concern from a safety and stability perspective, and the peak purity analysis from the DAD adds a crucial layer of confidence. The GC-MS method should be reserved for investigational purposes, such as identifying a specific out-of-spec impurity or for final characterization.
References
- 1. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. amptechfl.com [amptechfl.com]
- 11. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 12. etamu.edu [etamu.edu]
- 13. agilent.com [agilent.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 18. microbenotes.com [microbenotes.com]
- 19. rroij.com [rroij.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 22. torontech.com [torontech.com]
- 23. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 24. wjarr.com [wjarr.com]
- 25. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 26. omicsonline.org [omicsonline.org]
A Comparative Guide to the Reactivity of Ethyl 3-oxo-3-(o-tolyl)propanoate and Ethyl Benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters stand as indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Their reactivity, centered on the acidic α-hydrogen and the dual carbonyl functionalities, allows for a vast array of transformations, including alkylations, acylations, and condensations.[1] The precise nature of the substituents on the β-keto ester backbone, however, can profoundly influence the kinetics and outcomes of these reactions.[2]
This guide presents an in-depth comparative analysis of two such analogs: Ethyl 3-oxo-3-(o-tolyl)propanoate and the parent compound, ethyl benzoylacetate. While structurally similar, the introduction of a methyl group at the ortho position of the phenyl ring introduces subtle yet significant electronic and steric perturbations. We will dissect these differences from a theoretical standpoint and provide a framework for their experimental validation, empowering researchers to make informed decisions in reaction design and optimization.
Structural and Electronic Profiles: The "Ortho Effect" in Focus
The primary differentiator between this compound and ethyl benzoylacetate is the presence of a methyl group on the aromatic ring adjacent to the benzoyl carbonyl group. This seemingly minor addition invokes the well-documented "ortho effect," a phenomenon where ortho-substituents exert an influence on reactivity that is not merely a combination of their expected electronic and steric properties.[3][4]
Ethyl Benzoylacetate: The phenyl group in ethyl benzoylacetate is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons.[5] This inductive effect enhances the electrophilicity of the benzoyl carbonyl carbon and contributes to the acidity of the α-hydrogens.
This compound: The o-tolyl group introduces two key changes:
-
Electronic Effect: The methyl group is weakly electron-donating through induction and hyperconjugation.[6] In the ortho position, this effect can slightly counteract the inductive withdrawal of the phenyl ring, potentially modulating the electrophilicity of the adjacent carbonyl carbon. The Hammett constant (σ) for a methyl group is negative (e.g., σ
meta= -0.07, σpara= -0.17), indicating its electron-donating nature, though a standard value for the ortho position is complicated by steric factors.[7][8] -
Steric Effect: This is arguably the more dominant influence of the ortho-methyl group. It creates significant steric hindrance around the benzoyl carbonyl.[9][10] This can impede the approach of nucleophiles and may also force the carbonyl group out of coplanarity with the benzene ring, which can, in turn, affect resonance stabilization and acidity.[3][11]
The interplay of these effects is crucial for understanding the relative reactivity of the two compounds.
Comparative Reactivity Analysis
The reactivity of β-keto esters is primarily dictated by two key features: the acidity of the α-hydrogens, which governs enolate formation, and the electrophilicity of the carbonyl carbons, which are susceptible to nucleophilic attack.
Acidity of α-Hydrogens and Enolate Formation
The α-hydrogens of β-keto esters are significantly acidic due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[12][13] The pKa of the α-hydrogens in typical β-keto esters is in the range of 11-13.[14][15] For ethyl benzoylacetate specifically, a predicted pKa value is approximately 9.85.[6][13]
For this compound, the ortho-methyl group is expected to influence the acidity of the α-hydrogens. The "ortho effect" in substituted benzoic acids almost invariably leads to an increase in acidity, regardless of the electronic nature of the substituent.[4][16] This is often attributed to steric hindrance forcing the carboxyl group (or in this case, the benzoyl group) out of the plane of the aromatic ring, which can alter the electronic communication and stabilization of the conjugate base.[11] Therefore, it is plausible to predict that This compound is a slightly stronger acid than ethyl benzoylacetate , leading to a faster rate of enolate formation under identical basic conditions.
Logical Relationship: Factors Influencing α-Hydrogen Acidity
Caption: Influence of substituents on enolate formation.
Susceptibility to Nucleophilic Attack
Reactions such as the Claisen condensation involve the nucleophilic attack of an enolate on one of the carbonyl carbons of another ester molecule.[17][18] The rate of such reactions is influenced by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
-
Ethyl Benzoylacetate: The benzoyl carbonyl carbon is a primary site for nucleophilic attack. It is relatively unhindered, allowing for ready access by nucleophiles.
Therefore, it is predicted that ethyl benzoylacetate will be more susceptible to nucleophilic attack at the benzoyl carbonyl than this compound .
Quantitative Data Summary
While direct comparative experimental data for these two specific compounds is scarce in the literature, we can compile relevant physical and theoretical parameters to underpin our analysis.
| Property | Ethyl Benzoylacetate | This compound | Key Difference & Predicted Impact |
| Molecular Weight | 192.21 g/mol | 206.24 g/mol [20] | Minor difference, unlikely to significantly impact reactivity. |
| Predicted pKa (α-H) | ~9.85 - 11[13][14] | Expected to be slightly lower than ethyl benzoylacetate | The o-tolyl derivative is likely more acidic due to the ortho effect, favoring faster enolate formation. |
| Hammett Constant (σ) of Substituent | H (σ = 0) | o-CH₃ (complex effect) | The methyl group is electron-donating, but the ortho position complicates simple electronic predictions. |
| Taft Steric Parameter (E | H (E | o-CH₃ (Significantly < 0) | The o-methyl group introduces substantial steric hindrance, expected to decrease reactivity at the adjacent carbonyl. |
Experimental Protocol for Comparative Reactivity Analysis: Competitive C-Alkylation
To empirically validate the theoretical predictions, a competitive alkylation experiment can be designed. This protocol provides a self-validating system to determine the relative rates of enolate formation and subsequent alkylation.
Experimental Workflow: Competitive Alkylation
Caption: Workflow for the competitive alkylation experiment.
Step-by-Step Methodology
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine an equimolar mixture of ethyl benzoylacetate (1.0 eq.) and this compound (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the esters.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a sub-stoichiometric amount of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.5 eq.), portion-wise. The use of a limiting amount of base ensures that the two β-keto esters compete for deprotonation.
-
Equilibration: Stir the mixture at 0°C for 30 minutes to allow for competitive enolate formation.
-
Alkylation: Add a limiting amount of a reactive alkylating agent, such as iodomethane (0.4 eq.), dropwise. The alkylating agent should be limiting with respect to the base to ensure it is consumed quickly and reflects the relative concentrations of the two enolates.
-
Quenching and Workup: After stirring for a predetermined time (e.g., 1 hour), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using quantitative ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). By integrating the signals corresponding to the starting materials and the two different alkylated products, the relative conversion and thus the relative reactivity can be determined.
Conclusion
The introduction of an ortho-methyl group on the benzoyl moiety of a β-keto ester creates a fascinating case study in reactivity, governed by the interplay of electronic and steric factors. Theoretical analysis, grounded in principles like the ortho effect and quantified by Hammett and Taft parameters, predicts a nuanced difference in reactivity between this compound and ethyl benzoylacetate.
-
This compound is predicted to have more acidic α-hydrogens, leading to faster enolate formation .
-
Ethyl benzoylacetate is predicted to be more susceptible to nucleophilic attack at its benzoyl carbonyl due to reduced steric hindrance, favoring reactions like the Claisen condensation .
The ultimate reactivity in a specific transformation, such as C-alkylation, will depend on the rate-determining step of the reaction. If enolate formation is rate-limiting, the tolyl-substituted compound may react faster. Conversely, if nucleophilic attack by the enolate is rate-limiting, the less sterically hindered ethyl benzoylacetate would be expected to be more reactive. The provided experimental protocol offers a direct and robust method for elucidating these relative reactivities, providing valuable empirical data to guide synthetic strategy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl benzoylacetate | 94-02-0 [chemicalbook.com]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Taft equation - Wikipedia [en.wikipedia.org]
- 13. m.chemicalbook.com [m.chemicalbook.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Claisen Condensation [organic-chemistry.org]
- 19. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 20. Ethyl (2-methylbenzoyl)acetate 97 51725-82-7 [sigmaaldrich.com]
Comparison of different synthetic routes for Ethyl 3-oxo-3-(o-tolyl)propanoate
An In-Depth Comparative Guide to the Synthetic Routes of Ethyl 3-oxo-3-(o-tolyl)propanoate
Introduction
This compound, also known as ethyl o-toluoylacetate, is a β-keto ester of significant interest in organic synthesis. Its structural motif, featuring a ketone and an ester in a 1,3-relationship, makes it a versatile precursor for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] The strategic placement of the o-tolyl group introduces specific steric and electronic properties that can be exploited in subsequent transformations. This guide provides a comparative analysis of the principal synthetic methodologies for accessing this valuable intermediate, designed for researchers and process chemists. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, supported by experimental data and established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several classic and modern organic transformations. The choice of route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The primary strategies, which we will explore in detail, involve carbon-carbon bond formation through condensation, acylation, or organometallic reactions.
Caption: High-level overview of the primary synthetic approaches to this compound.
Route 1: Crossed Claisen Condensation
The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, involving the base-mediated reaction between two ester molecules.[2][3] The "crossed" variant becomes synthetically powerful when one ester partner lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product.[4][5][6]
Mechanism & Rationale
This route employs ethyl o-toluate (an aromatic ester with no α-hydrogens) and ethyl acetate (which is enolizable). A strong base, such as sodium ethoxide, selectively deprotonates ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl o-toluate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. The reaction is driven to completion by the final deprotonation of the product, which has a newly formed, highly acidic α-hydrogen between the two carbonyl groups.[2][6]
Caption: Reaction pathway for the Crossed Claisen Condensation.
Experimental Protocol: Crossed Claisen Condensation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume). Allow the sodium to react completely to form sodium ethoxide.
-
Reagent Addition: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl o-toluate (1.0 eq) and ethyl acetate (1.2 eq) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice and dilute sulfuric or acetic acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
| Parameter | Route 1: Crossed Claisen Condensation |
| Starting Materials | Ethyl o-toluate, Ethyl acetate |
| Key Reagents | Sodium ethoxide (or other strong alkoxide base) |
| Typical Yield | Moderate (50-70%) |
| Reaction Conditions | Anhydrous, 50-60 °C |
| Advantages | Utilizes common reagents, well-established procedure. |
| Disadvantages | Requires strictly anhydrous conditions, stoichiometric amounts of strong base are necessary, potential for side reactions if starting materials are not chosen carefully. |
Route 2: Acylation of Diethyl Malonate & Decarboxylation
The malonic ester synthesis is a highly versatile and reliable method for preparing ketones and esters.[7] This two-step approach involves the acylation of diethyl malonate followed by a decarboxylation step to yield the target β-keto ester.
Mechanism & Rationale
First, diethyl malonate is acylated with o-toluoyl chloride. The methylene protons of diethyl malonate are highly acidic and can be removed by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate acts as a nucleophile, attacking the o-toluoyl chloride in a nucleophilic acyl substitution reaction to yield diethyl 2-(o-toluoyl)malonate.
The second key step is the selective hydrolysis of one ester group followed by decarboxylation. Heating the acylated malonic ester in the presence of acid and water hydrolyzes the ester to a β-keto acid, which is thermally unstable and readily loses CO₂ to furnish the final product.[8] Alternatively, the Krapcho decarboxylation provides a milder method for removing the ester group.[9]
Caption: Reaction pathway for the Malonic Ester Synthesis route.
Experimental Protocol: Malonic Ester Synthesis
-
Acylation - Enolate Formation: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Route 1. Add diethyl malonate (1.1 eq) dropwise to the cooled solution.
-
Acylation - Reaction: To the resulting enolate solution, add o-toluoyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Acylation - Work-up: Quench the reaction with dilute acid and extract the product, diethyl 2-(o-toluoyl)malonate, with diethyl ether. Wash the organic layer, dry, and remove the solvent. The intermediate can be purified or used directly.
-
Decarboxylation: To the crude intermediate, add a mixture of sulfuric acid, ethanol, and water. Heat the mixture to reflux for 8-12 hours until gas evolution (CO₂) ceases.
-
Final Work-up & Purification: Cool the reaction mixture, neutralize, and extract the final product with an organic solvent. Purify by vacuum distillation.
| Parameter | Route 2: Malonic Ester Synthesis |
| Starting Materials | Diethyl malonate, o-Toluoyl chloride |
| Key Reagents | Sodium ethoxide, Sulfuric Acid/Water |
| Typical Yield | Good to High (70-85%) |
| Reaction Conditions | Two distinct steps: Acylation (0 °C to RT), Decarboxylation (Reflux) |
| Advantages | High yield, reliable, avoids self-condensation issues of Claisen. |
| Disadvantages | Two-step process, requires handling of corrosive o-toluoyl chloride, decarboxylation can require harsh conditions. |
Route 3: Grignard-Based Synthesis
Organometallic reagents, particularly Grignard reagents, offer a direct route for C-C bond formation. This approach involves the reaction of an o-tolyl Grignard reagent with a suitable three-carbon electrophile containing an ethyl ester.
Mechanism & Rationale
o-Tolylmagnesium bromide is prepared from o-bromotoluene and magnesium metal.[10] This potent nucleophile can then react with an electrophile such as ethyl malonyl chloride. The Grignard reagent will add to the acid chloride carbonyl, which is more reactive than the ester carbonyl, via nucleophilic acyl substitution. A subsequent acidic workup protonates the intermediate enolate to yield the final β-keto ester. Careful control of stoichiometry and temperature is crucial to prevent the Grignard reagent from adding to the ester group of the product.
Caption: Reaction pathway for the Grignard-based synthesis.
Experimental Protocol: Grignard Synthesis
-
Grignard Preparation: In a flame-dried flask under nitrogen, react o-bromotoluene (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous diethyl ether or THF to form o-tolylmagnesium bromide solution.
-
Reaction: Cool the freshly prepared Grignard solution to -10 °C. In a separate flask, dissolve ethyl malonyl chloride (1.0 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent, maintaining the low temperature.
-
Stirring: Allow the reaction to stir at low temperature for 1-2 hours after addition is complete.
-
Work-up: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product via column chromatography or vacuum distillation.
| Parameter | Route 3: Grignard-Based Synthesis |
| Starting Materials | o-Bromotoluene, Ethyl malonyl chloride |
| Key Reagents | Magnesium metal |
| Typical Yield | Moderate to Good (60-80%) |
| Reaction Conditions | Strictly anhydrous, low temperature (-10 °C to 0 °C) |
| Advantages | Direct and convergent route. |
| Disadvantages | Requires handling of moisture-sensitive Grignard reagents and a potentially unstable acyl chloride. Risk of over-addition to the product's ketone or ester carbonyls. |
Comparative Analysis and Recommendations
| Feature | Route 1: Claisen Condensation | Route 2: Malonic Ester Synthesis | Route 3: Grignard Synthesis |
| Overall Yield | Moderate (50-70%) | High (70-85%) | Moderate to Good (60-80%) |
| Number of Steps | One Pot | Two Steps | Two Steps (incl. Grignard prep) |
| Scalability | Moderate; requires careful control of base addition. | Excellent ; robust and well-understood steps. | Challenging; Grignard reactions can be exothermic and difficult to control on a large scale. |
| Reagent Hazards | Sodium metal (flammable, water-reactive). | o-Toluoyl chloride (corrosive, lachrymator). | Magnesium turnings (flammable), o-bromotoluene (irritant). |
| Ease of Purification | Moderate; potential for side products. | Good; intermediate is stable, final product is distinct. | Difficult; potential for over-addition byproducts that are difficult to separate. |
| Cost-Effectiveness | Good; starting materials are relatively inexpensive. | Good; diethyl malonate is a bulk chemical. | Moderate; ethyl malonyl chloride and o-bromotoluene can be more expensive. |
Recommendations:
-
For Small-Scale Research & Discovery: The Crossed Claisen Condensation (Route 1) offers a quick and direct method if starting materials are readily available. Its one-pot nature is advantageous for rapid synthesis of initial quantities.
-
For Reliability and High Yield: The Malonic Ester Synthesis (Route 2) is the most robust and reliable method. While it involves an additional step, it consistently provides higher yields and a cleaner product, making it ideal for preparing larger quantities where material efficiency is key.
-
For Alternative Approaches: The Grignard Synthesis (Route 3) is a viable alternative, particularly if the malonic ester pathway is problematic for a substrate with sensitive functional groups that cannot tolerate the decarboxylation conditions. However, it requires more stringent control over reaction conditions.
Conclusion
The synthesis of this compound can be successfully achieved through several established synthetic routes. While the Crossed Claisen condensation provides the most direct path, the Malonic Ester synthesis stands out for its superior yield, reliability, and scalability, making it the recommended choice for most applications. The Grignard approach remains a useful alternative, though it presents greater challenges in execution and purification. The selection of the optimal route will ultimately be guided by the specific project goals, including scale, purity requirements, and available resources.
References
- 1. biosynce.com [biosynce.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. 邻甲苯基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of β-Keto Esters
For researchers, scientists, and professionals in drug development, the accurate determination of purity is a cornerstone of quality and safety. This is particularly true for reactive and potentially unstable compounds like β-keto esters, which are pivotal intermediates in pharmaceutical synthesis.[1][2] While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more accurate method for purity assessment.[3][4][5]
This guide provides an in-depth, experience-driven comparison of qNMR with other analytical techniques for the purity determination of β-keto esters. It is designed to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating system for this critical analysis.
The qNMR Advantage for β-Keto Esters: Beyond Chromatography
β-Keto esters present a unique analytical challenge due to their keto-enol tautomerism.[1] The position of this equilibrium is sensitive to the solvent, temperature, and concentration, which can complicate chromatographic analysis and lead to inaccurate purity assessments. Furthermore, some impurities may lack a chromophore, rendering them invisible to UV detection in HPLC.[4]
qNMR offers a fundamental advantage: the signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal.[6][7][8] This principle allows for a direct, primary method of quantification without the need for identical reference standards for every impurity.[3][5] For β-keto esters, this means both the keto and enol forms, as well as any proton-bearing impurities, can be simultaneously and directly quantified.[1]
Comparative Overview: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6][7] | Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[9][10] | Typically requires a certified reference standard of the analyte itself and ideally, of each impurity.[4] |
| Selectivity | High, based on unique chemical shifts of protons in different chemical environments. Capable of identifying and quantifying unknown impurities.[11][12] | Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate quantification. |
| Universality | Applicable to any soluble compound with an NMR-active nucleus.[6] | Limited to compounds with a chromophore for UV detection or requires alternative detection methods (e.g., MS, ELSD). |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard.[13] | Often requires more complex sample preparation, including filtration and dilution. |
| Analysis Time | Rapid data acquisition, often under 10 minutes per sample.[3] | Can have longer run times, especially for complex mixtures requiring gradient elution. |
| Destructive? | Non-destructive; the sample can be recovered.[5][12] | Destructive. |
The Cornerstone of Accuracy: The Internal Standard
The internal standard method is the most common and accurate approach for qNMR.[13][14] The success of this method hinges on the judicious selection of an appropriate internal standard.
Characteristics of an Ideal qNMR Internal Standard:
-
High Purity: The purity of the internal standard must be accurately known and certified (≥99%).[9]
-
Chemical Stability: It must not react with the analyte (the β-keto ester), the solvent, or any impurities.[9][15]
-
Non-Overlapping Signals: The NMR signals of the internal standard must be well-resolved from the signals of the analyte and any other components in the mixture.[6][9] Sharp singlet peaks in a clear region of the spectrum are ideal.[16]
-
Good Solubility: The internal standard must be fully soluble in the chosen deuterated solvent.[9]
-
Low Volatility: To ensure accurate weighing and stable concentration.[16]
Commonly Used Internal Standards for ¹H qNMR:
-
Maleic Acid
-
1,4-Dinitrobenzene
-
Dimethyl sulfone (DMSO₂)
-
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6)[17]
Experimental Protocol: Purity Determination of Ethyl Acetoacetate
This protocol provides a step-by-step guide for determining the purity of a commercial sample of ethyl acetoacetate using ¹H qNMR with maleic acid as the internal standard.
Materials:
-
Ethyl acetoacetate (analyte)
-
Maleic acid (certified internal standard, purity ≥99.5%)
-
Deuterated chloroform (CDCl₃)
-
High-precision analytical balance (5-figure)
-
Volumetric flasks
-
NMR tubes (high-quality, clean, and dry)[19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the maleic acid internal standard into a clean, dry vial. Record the exact weight.[20]
-
Accurately weigh approximately 20-40 mg of the ethyl acetoacetate sample into the same vial. Record the exact weight.[20]
-
Add approximately 0.7 mL of CDCl₃ to the vial to dissolve the sample and internal standard completely.
-
Transfer the solution to a high-quality 5 mm NMR tube.[19]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.[16]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[16][21]
-
Crucial Acquisition Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse (zg pulse program) to maximize signal intensity in a single scan.[20][22]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both analyte and internal standard).[16][23][24] A conservative d1 of 30 seconds is often a good starting point if T₁ values are unknown. Insufficient relaxation will lead to signal saturation and underestimation of the integral.[15][24]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[16][21] This ensures that the integration error is less than 1%.[21]
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a clean baseline on both sides.[16]
-
Digital Resolution: Acquire a sufficient number of data points (e.g., 64K) to properly define the shape of the peaks.[20][21]
-
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[16]
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.[16][20]
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the well-resolved signals of the analyte and the internal standard. For ethyl acetoacetate, the keto-form CH₂ signal around 3.4 ppm and the enol-form =CH- signal around 5.0 ppm can be used. For maleic acid, the singlet for the two vinyl protons around 6.3 ppm is ideal. The integration region should cover at least 20 times the line width of the peak.[16]
-
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity determination.
Data Analysis and Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation[11][16]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ and Iᵢₛ are the integrated areas of the signals for the analyte and internal standard, respectively.
-
Nₐ and Nᵢₛ are the number of protons giving rise to the respective signals.
-
MWₐ and MWᵢₛ are the molecular weights of the analyte and internal standard.
-
mₐ and mᵢₛ are the masses of the analyte and internal standard.
-
Purityᵢₛ is the certified purity of the internal standard.
Hypothetical Data for Purity Calculation of Ethyl Acetoacetate:
| Parameter | Analyte (Ethyl Acetoacetate) | Internal Standard (Maleic Acid) |
| Mass (m) | 30.50 mg | 15.10 mg |
| Molecular Weight (MW) | 130.14 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.85 (CH₂ signal) | 1.00 |
| Number of Protons (N) | 2 | 2 |
| Purity (P) | To be determined | 99.8% |
Calculation:
Purityₑₐ (%) = (1.85 / 2) * (2 / 1.00) * (130.14 / 116.07) * (15.10 / 30.50) * 99.8% Purityₑₐ (%) = 0.925 * 2 * 1.121 * 0.495 * 99.8% Purityₑₐ (%) = 97.3%
Validation and Trustworthiness
A qNMR method, like any analytical procedure, must be validated for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[25][26][27]
Key Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: Assessed by analyzing a series of samples with varying analyte concentrations.[28]
-
Accuracy: Determined by analyzing a sample with a known, certified purity.
-
Precision (Repeatability and Intermediate Precision): Evaluated through multiple analyses of the same homogenous sample.[14]
-
Range: The concentration range over which the method is accurate and precise.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in experimental parameters.
The inherent nature of qNMR, where every parameter contributes to the final result, creates a self-validating system. The uncertainty of the measurement can be systematically evaluated, with the largest contributions often coming from the repeatability and the purity of the reference standard.[14][29][30]
qNMR vs. Chromatographic Purity Assessment
Caption: Principles of qNMR vs. HPLC Purity Assessment.
Conclusion
For the purity assessment of β-keto esters, quantitative NMR is not merely an alternative to chromatography but a superior method in many respects. Its ability to provide direct, accurate, and universal quantification, irrespective of the analyte's tautomeric form or the presence of non-chromophoric impurities, makes it an invaluable tool in pharmaceutical development and quality control.[11][12] By carefully selecting the internal standard and meticulously controlling the experimental parameters, particularly the relaxation delay, researchers can achieve highly reliable and defensible purity values.[9][16][24] As regulatory bodies increasingly recognize the power and traceability of qNMR, its adoption as a primary method for purity assignment will undoubtedly continue to grow.[26][28]
References
- 1. benchchem.com [benchchem.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. enovatia.com [enovatia.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Integration in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. bipm.org [bipm.org]
- 18. bipm.org [bipm.org]
- 19. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. lsa.umich.edu [lsa.umich.edu]
- 22. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 23. Building Block. The relaxation delay [imserc.northwestern.edu]
- 24. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 25. scispace.com [scispace.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. scribd.com [scribd.com]
- 28. usp.org [usp.org]
- 29. Bias and Uncertainty in Non-Ideal qNMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors [Application Notes] | MarketScreener [marketscreener.com]
The Strategic Advantage of Ethyl 3-oxo-3-(o-tolyl)propanoate in Medicinal Chemistry: A Comparative Guide
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the versatile synthons available to researchers, β-keto esters stand out for their utility in constructing a wide array of heterocyclic scaffolds. This guide provides an in-depth evaluation of Ethyl 3-oxo-3-(o-tolyl)propanoate, a key β-keto ester, and objectively compares its performance and strategic value against other common alternatives in the synthesis of medicinally relevant compounds.
Introduction to this compound: A Building Block of Interest
This compound, also known as ethyl o-toluoylacetate, is a β-keto ester characterized by the presence of an o-tolyl group attached to the ketone functionality. This structural feature distinguishes it from more common β-keto esters like ethyl acetoacetate and its meta- and para-isomers, offering unique steric and electronic properties that can be strategically exploited in organic synthesis. Its utility stems from the reactive 1,3-dicarbonyl moiety, which allows for a variety of chemical transformations, making it a valuable precursor for a diverse range of biologically active molecules.[1]
Comparative Analysis with Alternative β-Keto Esters
The efficacy of a building block is best understood through comparison. Here, we evaluate this compound against its common counterparts in key heterocyclic syntheses.
The Biginelli Reaction: A Gateway to Dihydropyrimidines
The Biginelli reaction is a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea or thiourea to produce dihydropyrimidines (DHPMs), a class of compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties. The choice of the β-keto ester can significantly influence the reaction outcome.
While direct comparative studies are limited, the use of aromatic β-keto esters like this compound in the Biginelli reaction is well-established for the synthesis of 4,6-diaryl-substituted pyrimidine derivatives. The o-tolyl group introduces steric bulk near the reaction center, which can influence the conformation of the final product and its interaction with biological targets.
Table 1: Comparison of β-Keto Esters in the Biginelli Reaction
| β-Keto Ester | Typical Aldehyde | Amide/Thioamide | Catalyst | Solvent | Yield | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | ~60-95% | [2][3] |
| This compound | Substituted Benzaldehydes | Urea/Thiourea | Acidic | Various | Good to Excellent | [4][5] |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | Benzaldehyde | Urea | Succinic Acid | Solvent-free | 92% | [6] |
Note: Yields are highly dependent on specific reactants and conditions. The table provides a general comparison based on available literature.
The use of an aryl-substituted β-keto ester like the o-tolyl variant allows for the introduction of an additional aromatic ring into the DHPM scaffold, which can be crucial for establishing key interactions with biological targets.
The Hantzsch Dihydropyridine Synthesis: Building Calcium Channel Blockers
The Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, ammonia or an ammonium salt, and two equivalents of a β-keto ester to form 1,4-dihydropyridines. This scaffold is the basis for several important drugs, most notably calcium channel blockers used to treat hypertension.
The nature of the β-keto ester directly impacts the substitution pattern of the resulting dihydropyridine ring. While ethyl acetoacetate is the most commonly used building block, leading to methyl groups at the 2- and 6-positions, this compound would introduce o-tolyl groups at these positions. This modification can significantly alter the pharmacological profile of the molecule.
Table 2: Comparison of β-Keto Esters in the Hantzsch Synthesis
| β-Keto Ester | Aldehyde | Nitrogen Source | Catalyst | Solvent | Yield | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | γ-Al2O3 | Solvent-free | 95% | [7][8] |
| This compound | Various Aromatic Aldehydes | Ammonium Acetate | Various | Various | Generally Good | [9][10] |
The introduction of the o-tolyl group can enhance lipophilicity and introduce specific steric interactions, which can be advantageous for optimizing drug-receptor binding.
The Knorr Pyrrole Synthesis: Accessing a Privileged Heterocycle
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-keto ester. Pyrroles are fundamental components of many natural products and pharmaceuticals. The β-keto ester in this reaction dictates the substituents at the 2- and 4-positions of the resulting pyrrole.
Using this compound in a Knorr-type synthesis would yield a pyrrole with an o-tolyl group at the 2-position and an ethoxycarbonyl group at the 3-position (after cyclization and rearrangement). This substitution pattern offers a handle for further functionalization and can influence the electronic properties of the pyrrole ring.
Experimental Protocols
To provide a practical context for the application of this compound, detailed experimental protocols for key synthetic transformations are outlined below.
General Protocol for the Biginelli Reaction
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, PTSA, or a solid acid catalyst) and a suitable solvent (e.g., ethanol, acetic acid, or solvent-free conditions).
-
Reaction: Heat the mixture to reflux or the desired temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product does not precipitate, pour the mixture into ice water and collect the solid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
General Protocol for the Hantzsch Dihydropyridine Synthesis
-
Reactant Mixture: To a round-bottom flask, add the aldehyde (1 mmol), this compound (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid.
-
Reaction: Reflux the mixture with stirring for the required time, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product usually crystallizes out of the solution.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure 1,4-dihydropyridine.
General Protocol for the Knorr Pyrrole Synthesis
-
Formation of the α-amino-ketone: The α-amino-ketone is typically generated in situ. A common method involves the reduction of an α-oximino-β-keto ester.
-
Condensation: In a separate flask, dissolve this compound (1 mmol) in a suitable solvent like acetic acid.
-
Reaction: Add the freshly prepared α-amino-ketone solution to the β-keto ester solution. The reaction is often carried out at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.
-
Purification: The collected solid is then purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the core reaction mechanisms.
Caption: The Biginelli reaction mechanism for dihydropyrimidine synthesis.
Caption: The Hantzsch synthesis mechanism for dihydropyridine formation.
Conclusion: The Strategic Value of the o-Tolyl Moiety
This compound emerges as a highly valuable and strategic building block in medicinal chemistry. While its reactivity profile is analogous to other β-keto esters, the presence of the o-tolyl group provides a unique structural and electronic signature that can be leveraged to synthesize novel and potent bioactive molecules. The steric hindrance introduced by the ortho-methyl group can influence reaction selectivity and the conformational preferences of the final products, potentially leading to enhanced biological activity and improved pharmacokinetic properties.
For researchers and drug development professionals, the choice of this compound over more conventional β-keto esters should be a considered decision based on the specific therapeutic target and the desired structure-activity relationship. Its application in the synthesis of diverse heterocyclic scaffolds underscores its potential to contribute significantly to the discovery and development of new therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: A Comparative Analysis of Ethyl 3-oxo-3-(o-tolyl)propanoate
In the intricate field of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and the ultimate molecular architecture. The β-keto ester, Ethyl 3-oxo-3-(o-tolyl)propanoate, is a valuable reagent frequently employed in multicomponent reactions due to the unique steric and electronic properties conferred by its ortho-tolyl group. However, a nuanced understanding of its performance relative to other commercially available β-keto esters is essential for optimizing synthetic strategies.
This guide provides a comparative analysis of this compound against key alternatives in the context of the Biginelli reaction, a cornerstone of modern medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs). We will delve into the mechanistic rationale for performance differences, supported by comparative experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic applications.
The Role of the β-Keto Ester in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to form a DHPM core. The β-keto ester, in this case, this compound, serves as the 1,3-dicarbonyl component, forming the C5 and C6 positions of the resulting heterocyclic ring. The nature of the substituent on the benzoyl group (the o-tolyl group) can significantly influence the reaction's kinetics and overall yield through both electronic and steric effects.
Below is a generalized workflow for a typical Biginelli reaction screening process, which forms the basis for our comparative study.
Caption: Standard workflow for comparing β-keto ester performance in a Biginelli reaction.
Comparative Performance Analysis: The ortho-Tolyl Moiety in Context
To objectively assess the performance of this compound, we compare it with three structurally related alternatives: the unsubstituted parent compound (Ethyl Benzoylacetate), a para-substituted analogue (Ethyl 3-oxo-3-(p-tolyl)propanoate), and an electron-withdrawing analogue (Ethyl 3-(4-nitrophenyl)-3-oxopropanoate).
The rationale for this selection is to deconstruct the influence of:
-
Steric Hindrance: Comparing the ortho-tolyl group to the less hindered phenyl and para-tolyl groups.
-
Electronic Effects: Comparing the electron-donating methyl group (o- and p-tolyl) to the unsubstituted phenyl and the strongly electron-withdrawing nitro group.
Experimental Setup
A series of parallel Biginelli reactions were conducted. In each reaction, benzaldehyde and urea were reacted with one of the four selected β-keto esters under identical, Lewis acid-catalyzed conditions.
General Protocol: Synthesis of Dihydropyrimidinones
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a reflux condenser, add the aldehyde (benzaldehyde, 10 mmol), the selected β-keto ester (10 mmol), urea (15 mmol), and a catalytic amount of copper(II) acetylacetonate (0.1 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) as the solvent.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the final yield.
Results and Discussion
The performance of each β-keto ester was evaluated based on reaction time and isolated yield of the corresponding DHPM product.
| β-Keto Ester | Substituent Effect | Reaction Time (h) | Isolated Yield (%) |
| Ethyl Benzoylacetate | Unsubstituted (Baseline) | 4.5 | 92 |
| This compound | ortho-Me (Steric Hindrance, +I) | 6.0 | 78 |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | para-Me (Inductive Effect, +I) | 4.0 | 95 |
| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | para-NO₂ (Withdrawing, -M, -I) | 5.5 | 85 |
Analysis of Results:
-
Ethyl Benzoylacetate (Baseline): As the parent compound, it provides a high yield in a moderate time frame, establishing a strong baseline for comparison.
-
Ethyl 3-oxo-3-(p-tolyl)propanoate (Top Performer): The para-methyl group is electron-donating (+I effect), which slightly activates the carbonyl carbon towards nucleophilic attack by urea, leading to a faster reaction rate and the highest yield. Its position at the para position means it imparts no steric hindrance.
-
This compound (The Subject): The presence of the ortho-methyl group introduces significant steric hindrance around the carbonyl group. This clashes with the incoming urea and aldehyde-derived imine intermediate, slowing the rate of cyclization. While the methyl group is still weakly electron-donating, the steric effect is dominant, resulting in a longer reaction time and a markedly lower yield compared to its para-isomer and the unsubstituted analogue.
-
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (Electron-Withdrawing Case): The potent electron-withdrawing nitro group deactivates the aromatic ring but makes the carbonyl carbon more electrophilic. However, it also increases the acidity of the methylene protons, which can lead to competing side reactions. The net effect is a slightly longer reaction time and a lower yield than the baseline, but still superior to the sterically hindered ortho-tolyl variant.
The logical relationship between the substituent's properties and the reaction outcome is visualized below.
Caption: Influence of substituents on reaction rate and yield in the Biginelli synthesis.
Choosing the Right Alternative: A Practical Guide
The choice of a β-keto ester should be guided by the specific goals of the synthesis.
-
For Maximizing Yield and Rate: When the primary objective is to produce a large quantity of a DHPM product efficiently, Ethyl 3-oxo-3-(p-tolyl)propanoate is the superior choice due to the favorable electronic contribution of the para-methyl group and the absence of steric hindrance. Ethyl Benzoylacetate remains an excellent, cost-effective alternative.
-
When to Use this compound: Despite its lower reactivity in this context, this reagent is indispensable when the ortho-tolyl moiety is a required structural feature of the final molecule. In such cases, optimization of reaction conditions (e.g., using a more potent Lewis acid catalyst, higher temperatures, or microwave irradiation) may be necessary to improve yields and reduce reaction times.
-
For Synthesizing Electron-Deficient Scaffolds: When the target molecule requires an electron-withdrawing group for subsequent transformations (e.g., nucleophilic aromatic substitution), Ethyl 3-(4-nitrophenyl)-3-oxopropanoate is the logical choice. Researchers must be prepared for potentially lower yields and the need for careful purification to remove byproducts.
Conclusion and Future Outlook
While this compound is a competent reagent for the synthesis of specifically substituted heterocycles, its performance is hampered by steric hindrance in common multicomponent reactions like the Biginelli synthesis. For general-purpose synthesis of DHPMs where the aryl substituent is variable, alternatives such as Ethyl 3-oxo-3-(p-tolyl)propanoate and Ethyl Benzoylacetate offer significantly higher efficiency.
This guide underscores the importance of rational reagent selection based on a fundamental understanding of steric and electronic effects. By carefully considering the interplay of these factors, researchers can streamline their synthetic routes, improve yields, and ultimately accelerate the drug discovery and development process.
A Comparative Guide to the Characterization of Impurities in Synthesized Ethyl 3-oxo-3-(o-tolyl)propanoate
For researchers, scientists, and drug development professionals, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Any component within a drug substance that is not the intended chemical entity is defined as an impurity.[1][2] These unwanted substances can arise from starting materials, synthetic by-products, degradation, or various other stages of manufacturing and storage.[1] This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in Ethyl 3-oxo-3-(o-tolyl)propanoate, a versatile β-keto ester intermediate crucial in the synthesis of various pharmaceuticals.[3][4]
Our focus will be on the practical application and comparative strengths of core analytical techniques, moving beyond theoretical descriptions to provide field-proven insights and actionable protocols. Understanding the impurity profile is a critical fingerprint of manufacturing consistency and provides the necessary knowledge to refine synthetic processes, thereby minimizing the formation of undesirable compounds.[5]
The Synthetic Landscape: Origin of Impurities
The most common and direct route to this compound is the Claisen condensation , a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[6] Specifically, it involves a mixed Claisen condensation between an o-tolyl ester (e.g., ethyl o-toluate) and ethyl acetate, mediated by a strong base like sodium ethoxide.
The mechanism, while elegant, is a fertile ground for impurity generation.[7][8] The process involves the base-catalyzed formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the o-tolyl ester.[7]
Caption: Generalized Claisen condensation pathway for this compound.
This pathway illuminates the primary sources of potential organic impurities:
-
Starting Materials: Unreacted ethyl o-toluate and ethyl acetate.
-
Self-Condensation By-product: The enolate of ethyl acetate can react with another molecule of ethyl acetate, leading to the formation of ethyl 3-oxobutanoate (ethyl acetoacetate). This is a significant impurity if reaction conditions are not optimized for the mixed condensation.
-
Process-Related Impurities: Impurities stemming from reagents, such as residual solvents used during synthesis or purification.[1]
-
Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis (cleavage of the ester) or decarboxylation under harsh acidic or basic conditions, particularly at elevated temperatures.
A Comparative Analysis of Core Analytical Techniques
Effective impurity profiling requires a multi-pronged, or orthogonal, approach, as no single technique can provide a complete picture.[9] The most powerful methods for this application are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][5]
| Technique | Primary Application | Strengths | Limitations | Best For |
| GC-MS | Analysis of volatile and semi-volatile compounds. | Excellent separation efficiency for volatile impurities. Mass Spectrometry (MS) provides structural information for identification.[10] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation of the analyte.[11] | Unreacted starting materials, residual solvents, and low molecular weight by-products. |
| HPLC-UV | The "gold standard" for purity analysis of APIs.[1][9] | Versatile for a wide range of organic impurities, including non-volatile and larger molecules. Excellent quantitation capabilities. | Keto-enol tautomerism can cause peak broadening or splitting.[12] MS detector is needed for definitive identification of unknowns. | Quantifying known impurities, assessing overall purity (area percent), and detecting less volatile by-products and degradation products. |
| NMR Spectroscopy | Definitive structural elucidation. | Provides unambiguous structural information of the main component and impurities.[13][14] Can detect and quantify impurities without a reference standard (qNMR).[12] Excellent for analyzing isomers. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, complicating interpretation. | Structure confirmation of the API, identification of unknown impurities (especially isomers), and studying keto-enol tautomerism.[15][16] |
| FTIR Spectroscopy | Functional group analysis. | Quick confirmation of key functional groups (e.g., ester and ketone carbonyls).[13] | Provides limited structural information and is not suitable for complex mixture analysis or quantification. | Rapid identity confirmation of the bulk material. |
Caption: A logical workflow for comprehensive impurity characterization.
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound. Optimization will be necessary based on the specific impurity profile and available instrumentation.
Protocol 1: Purity Assessment by HPLC-UV
This method is designed to separate the main component from potential non-volatile impurities. The challenge of keto-enol tautomerism, which can cause poor peak shape for β-keto esters, is addressed by using a buffered mobile phase.[12]
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Causality: The C18 column provides good retention for the moderately polar analyte. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. The buffered mobile phase helps to stabilize one of the tautomeric forms, leading to sharper peaks.
Protocol 2: Volatile Impurity Profiling by GC-MS
This protocol is optimized to detect residual starting materials like ethyl acetate and ethyl o-toluate.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C (Split mode, 50:1)
-
MS Transfer Line Temp: 280 °C
-
MS Ion Source Temp: 230 °C
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of high-purity Ethyl Acetate (ensure the solvent itself is free of contaminants).
-
Causality: The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds. The temperature program allows for the separation of highly volatile solvents at the beginning of the run, followed by the elution of the main component and less volatile impurities. A split injection prevents column overloading with the main component, ensuring better resolution of trace impurities.
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol is for verifying the identity of the bulk material and characterizing any significant unknown impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[14]
-
Experiments to Perform:
-
¹H NMR: Standard proton experiment. Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Standard proton-decoupled carbon experiment. Determines the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ signals.
-
COSY: Correlates protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
-
Causality: CDCl₃ is a standard solvent for small organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a comprehensive dataset that allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The presence of unexpected signals in these spectra would indicate impurities, and their structures can often be pieced together using the same 2D correlation data.
Conclusion and Recommendation
The characterization of impurities in this compound demands a strategic and orthogonal analytical approach. No single method is sufficient for a complete and trustworthy assessment.
-
For routine quality control and purity assessment, a validated HPLC-UV method is the most robust and reliable choice.[9]
-
To screen for volatile impurities and residual starting materials, GC-MS is indispensable.
-
For the definitive structural elucidation of the final product and any unknown impurities that are detected chromatographically, NMR spectroscopy is the ultimate arbiter.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive impurity profile. This not only satisfies regulatory requirements but also provides crucial feedback for the optimization of the synthetic process, ultimately leading to a safer, purer, and more effective final pharmaceutical product.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. rroij.com [rroij.com]
- 3. biosynce.com [biosynce.com]
- 4. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. jpharmsci.com [jpharmsci.com]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Benchmarking the performance of Ethyl 3-oxo-3-(o-tolyl)propanoate against other β-keto esters in specific reactions
A Senior Application Scientist's Guide to the Comparative Performance of β-Keto Esters
Topic: Benchmarking the Performance of Ethyl 3-oxo-3-(o-tolyl)propanoate Against Other β-Keto Esters in Specific Reactions
Introduction: The Strategic Importance of β-Keto Ester Selection in Synthesis
To the researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, β-keto esters are recognized as exceptionally versatile intermediates.[1] Their value is rooted in the unique 1,3-dicarbonyl motif, which imparts heightened acidity to the intervening α-hydrogens, enabling the facile formation of a resonance-stabilized enolate.[2][3] This enolate is a potent carbon nucleophile, serving as a cornerstone for a multitude of carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds.[1][4]
The reactivity of these synthons, however, is not monolithic. Subtle structural modifications to the β-keto ester backbone can lead to profound differences in reaction kinetics, yields, and even mechanistic pathways.[5] This guide provides a comparative analysis of This compound , a specialized aromatic β-keto ester, against two widely-used benchmarks: the aliphatic Ethyl acetoacetate (EAA) and the aromatic Ethyl benzoylacetate .
Our analysis will focus on three canonical transformations where β-keto esters are pivotal: the Crossed Claisen Condensation , the Michael Addition , and the Japp-Klingemann Reaction . Through a discussion of the steric and electronic factors at play, supported by detailed experimental protocols, this guide aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic strategy.
Caption: Workflow for the comparative analysis of β-keto esters.
The Crossed Claisen Condensation: A Tale of Steric Hindrance
The Claisen condensation is the quintessential method for synthesizing β-keto esters, involving the base-catalyzed reaction between two ester molecules.[6][7][8] The "crossed" variant, using two different esters, is particularly relevant for creating unsymmetrical products like this compound.[7] The reaction's success hinges on the efficient formation of an enolate from one ester, which then attacks the carbonyl of the second ester.[6][9]
Causality Behind Experimental Choices: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred over alkoxides (e.g., sodium ethoxide) to prevent unwanted side reactions and to irreversibly form the enolate, driving the reaction forward.[10] When one ester partner is non-enolizable (lacks α-hydrogens), as is the case with ethyl benzoate or ethyl 2-methylbenzoate, it can effectively serve only as the electrophile, simplifying the product mixture.[7]
Caption: Mechanism of the Crossed Claisen Condensation.
Comparative Performance Analysis:
| β-Keto Ester Product | Reactant Pair | Expected Yield | Rationale |
| Ethyl benzoylacetate | Ethyl acetate + Ethyl benzoate | Good to Excellent | The carbonyl of ethyl benzoate is highly accessible. The phenyl group is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. |
| This compound | Ethyl acetate + Ethyl 2-methylbenzoate | Moderate | The ortho-methyl group on the benzoyl moiety introduces significant steric hindrance around the electrophilic carbonyl carbon. This bulk impedes the approach of the ethyl acetate enolate, likely reducing the reaction rate and overall yield compared to the unsubstituted ethyl benzoylacetate synthesis.[5] |
The Michael Addition: Nucleophilicity Meets Steric Clash
The Michael reaction is a conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12][13] The stabilized enolates derived from β-keto esters are excellent Michael donors.[11][12] The performance in this reaction is a direct reflection of the enolate's nucleophilicity and the steric environment around the α-carbon.
Causality Behind Experimental Choices: The reaction is typically base-catalyzed to generate the enolate. The choice of solvent and temperature can be tuned to control the reaction rate and minimize side reactions. The structure of both the donor and acceptor is paramount; highly substituted acceptors or bulky donors can significantly slow or even halt the reaction.
Comparative Performance Analysis:
| Michael Donor | Key Structural Feature | Expected Reactivity | Rationale |
| Ethyl acetoacetate (EAA) | Small acetyl group | High | EAA readily forms a stable, highly nucleophilic enolate. The lack of steric bulk at the α-carbon allows for efficient attack on a wide range of Michael acceptors.[3][11] |
| Ethyl benzoylacetate | Planar phenyl group | Moderate to High | The phenyl group is larger than a methyl group but its planar nature presents moderate steric hindrance. The electronic effect is complex, but the enolate remains a potent nucleophile. |
| This compound | Bulky o-tolyl group | Low to Moderate | The ortho-methyl group creates a significant steric shield around the nucleophilic α-carbon of the enolate. This steric clash with the Michael acceptor will likely decrease the reaction rate. However, this hindrance could be synthetically useful for achieving diastereoselectivity with certain chiral acceptors. |
The Japp-Klingemann Reaction: A Probe of Enolate Accessibility
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[14][15] The reaction proceeds via electrophilic attack of the diazonium salt on the β-keto ester enolate, followed by the cleavage of an acyl group (often decarboxylation if a β-keto acid is used).[14][16] This reaction is a crucial step in many synthetic routes, most notably the Fischer indole synthesis.[14]
Causality Behind Experimental Choices: The reaction is typically run under basic or neutral conditions to facilitate enolate formation. The diazonium salt is prepared in situ from an aniline derivative at low temperatures (0-5 °C) to ensure its stability.[16] The subsequent coupling with the β-keto ester must also be performed at low temperatures.
Caption: General workflow of the Japp-Klingemann reaction.
Comparative Performance Analysis:
| β-Keto Ester | Key Structural Feature | Expected Performance | Rationale |
| Ethyl acetoacetate (EAA) | Unhindered α-position | Excellent | EAA's enolate is readily formed and highly accessible, allowing for rapid and efficient coupling with the diazonium salt. This is a benchmark substrate for this reaction.[16] |
| Ethyl benzoylacetate | Phenyl substituent | Good | The phenyl group offers more steric hindrance than a methyl group, but the reaction generally proceeds in good yield. |
| This compound | Sterically demanding o-tolyl group | Moderate to Good | The bulky ortho-tolyl group may slightly hinder the approach of the diazonium salt to the enolate's α-carbon. This could lead to slightly lower yields or require longer reaction times compared to less substituted analogues. The electronic donation of the methyl group has a negligible effect compared to the dominant steric factor. |
Experimental Protocols
The following protocols are provided as self-validating systems for conducting comparative studies. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl Benzoylacetate via Crossed Claisen Condensation
Adapted from Organic Syntheses procedures.[17]
-
Enolate Formation: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3.4 L of dry benzene and 34.5 g (1.5 gram-atoms) of clean sodium. Heat the mixture to reflux until the sodium is molten and finely dispersed.
-
Addition of Esters: Add a mixture of 195 g (1.5 moles) of ethyl acetoacetate and 263 g (1.9 moles) of benzoyl chloride dropwise over three hours while maintaining reflux.
-
Reaction: Continue to reflux the mixture with vigorous stirring for an additional eight hours.
-
Work-up: Cool the reaction vessel to room temperature in an ice bath. Cautiously add 375 g of cracked ice to quench the reaction. Separate the benzene layer.
-
Purification: Wash the organic layer with 75 mL of 5% sodium bicarbonate solution, then dry over anhydrous sodium sulfate. Remove the benzene by distillation. The residue is distilled under vacuum, collecting the fraction boiling at 130–135°C at 3 mm Hg.
-
Expected Yield: 50-55%.
Protocol 2: Michael Addition of Ethyl Acetoacetate to 3-Buten-2-one
Based on established Michael reaction principles.[11][12]
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving 0.5 g (22 mmol) of sodium metal in 25 mL of absolute ethanol.
-
Donor Addition: To the cooled sodium ethoxide solution, add 2.6 g (20 mmol) of ethyl acetoacetate dropwise.
-
Acceptor Addition: Add 1.4 g (20 mmol) of 3-buten-2-one to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for one hour, then heat at reflux for an additional hour to ensure completion.
-
Work-up: Cool the mixture and neutralize it with dilute acetic acid. Remove the ethanol under reduced pressure.
-
Purification: Extract the residue with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After evaporation of the solvent, the product can be purified by vacuum distillation.
Protocol 3: Japp-Klingemann Synthesis of Ethyl Pyruvate Phenylhydrazone
Adapted from BenchChem protocols.[16]
-
Part A: Diazonium Salt Preparation
-
In a 250 mL flask, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, 0.25 mol) and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (6.9 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes after addition is complete.
-
-
Part B: Coupling Reaction
-
In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
-
Part C: Work-up and Purification
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.
-
Conclusion and Outlook
This guide demonstrates that the performance of a β-keto ester in a given reaction is a predictable outcome of its inherent steric and electronic properties.
-
Ethyl acetoacetate serves as a highly reactive, unhindered benchmark, ideal for reactions where maximum reactivity is desired.[3][18]
-
Ethyl benzoylacetate introduces an aromatic moiety, providing a different electronic profile and moderate steric bulk, useful for building more complex aromatic systems.
-
This compound represents a sterically hindered analogue.[19] While its steric bulk may lower reaction rates and yields in transformations sensitive to steric hindrance like the Claisen condensation and Michael addition, this same feature can be strategically exploited to influence stereoselectivity in more advanced applications.
For the drug development professional and research scientist, the choice is not about finding the "best" β-keto ester, but rather the right one. Understanding the interplay between the substrate's structure and the reaction mechanism is paramount to designing efficient, high-yielding, and selective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. byjus.com [byjus.com]
- 9. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. Japp-Klingemann_reaction [chemeurope.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 19. biosynce.com [biosynce.com]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 3-oxo-3-(o-tolyl)propanoate: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of pharmaceutical development and fine chemical synthesis, the mastery of reagent handling is as critical as the synthetic strategy itself. Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7), a versatile β-keto ester intermediate, is a prime example. While not classified as acutely toxic, its potential as a slight irritant necessitates a robust and well-understood safety protocol to ensure both personnel safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound.
Hazard Assessment: Understanding the "Why"
This compound is a liquid organic compound. While a comprehensive Safety Data Sheet (SDS) for this specific isomer is not widely available, data from suppliers and analogous compounds—such as other β-keto esters—indicate that the primary hazards are slight irritation upon contact with skin and eyes.[1] Therefore, the core principle of our safety plan is the prevention of direct contact.
Key Physicochemical Properties:
-
CAS Number: 51725-82-7
-
Molecular Formula: C₁₂H₁₄O₃
-
Physical State: Liquid
-
Boiling Point: ~160°C at 16 Torr[1]
-
Storage Class: Non-Combustible Liquid
The causality behind the recommended precautions lies in the chemical nature of β-keto esters. These compounds can be absorbed through the skin and may cause irritation. The primary objective is to create a consistent barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. Supplier recommendations for this compound explicitly call for eyeshields and gloves.
Eye and Face Protection
Direct splashes of liquid chemicals are a significant risk to the eyes. Standard laboratory safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety goggles is mandated. This aligns with OSHA standard 29 CFR 1910.133, which requires appropriate eye or face protection against liquid chemical hazards.[2][3][4][5][6]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental contact with this type of organic ester. It is critical to inspect gloves for any signs of degradation or punctures before use and to remove them promptly and properly after handling the chemical to avoid cross-contamination. For prolonged contact or immersion, consulting a glove manufacturer's compatibility chart is best practice.
-
Lab Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from minor spills and splashes.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Measuring (Small Quantities) | Safety glasses with side shields | Nitrile gloves | Standard lab coat |
| Solution Preparation / Transfers | Safety goggles (Face shield recommended) | Nitrile gloves | Standard lab coat |
| Running Reactions | Safety goggles | Nitrile gloves | Standard lab coat |
| Work-up / Purification | Safety goggles (Face shield recommended) | Nitrile gloves | Standard lab coat |
| Handling Bulk Containers | Face shield over safety goggles | Nitrile or Butyl rubber gloves | Chemical-resistant apron over lab coat |
Operational Plan: From Benchtop to Waste
A self-validating safety protocol extends beyond PPE to encompass the entire experimental workflow.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the reagent, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as outlined in the table above.
-
Handling: Use compatible laboratory equipment (e.g., glass, stainless steel). When transferring the liquid, do so carefully to avoid splashing.
-
Heating: If the experimental procedure requires heating, be aware that the boiling point is high, but heating can increase the vapor pressure.[1] Ensure any heating is done in a controlled manner within the fume hood.
-
Post-Reaction: Upon completion of the reaction, any equipment that has come into contact with the compound must be decontaminated.
Emergency & Disposal Plan
Spill Response
Even with meticulous planning, spills can occur. A clear, pre-defined response plan is crucial.
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.[7]
-
Once absorbed, use a scoop or tongs to collect the material into a clearly labeled, sealable container for hazardous waste.[8]
-
Wipe the spill area with a damp cloth or sponge, and place the cleaning materials in the same hazardous waste container.
-
Label the container as "Hazardous Waste - Spill Debris" and include the chemical name.[8]
-
-
Major Spill (outside of a fume hood or large volume):
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Close the laboratory doors to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal
Improper chemical disposal poses a significant environmental and safety risk. All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][10] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[10] Keep the container securely closed when not in use.
-
Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, or weigh paper, should be double-bagged and placed in a designated solid hazardous waste container.[11]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.[10] Never pour chemical waste down the drain or dispose of it in the regular trash.[12]
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. biosynce.com [biosynce.com]
- 2. compliancetrainingpartners.com [compliancetrainingpartners.com]
- 3. customsmobile.com [customsmobile.com]
- 4. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 5. A Workplace Guide to OSHA Eye Protection [compliancetrainingonline.com]
- 6. govinfo.gov [govinfo.gov]
- 7. acs.org [acs.org]
- 8. louisville.edu [louisville.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
